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Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine Dihydrochloride

Abstract This technical guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride (2HCl), a chiral building block of si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride (2HCl), a chiral building block of significant interest in pharmaceutical development. We move beyond simple data reporting to offer a field-proven, logical workflow that integrates Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex chiral molecules.

Introduction: The Imperative for Rigorous Characterization

In modern pharmaceutical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates biological activity, efficacy, and safety.[1][2] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[3] (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine, as a key chiral intermediate, demands an analytical workflow that not only confirms its elemental composition and atomic connectivity but also definitively verifies its absolute configuration and enantiomeric purity.

The subject of this guide is the dihydrochloride salt form, where both the primary amine and the pyridine ring nitrogen are protonated. This salt form enhances stability and solubility but also influences spectroscopic behavior. Our approach is therefore tailored to address these specific characteristics, providing a holistic and definitive structural confirmation.

The Elucidation Workflow: A Synergistic Approach

G cluster_0 cluster_1 Phase 1: Foundational Analysis cluster_2 Phase 2: Connectivity & Framework cluster_3 Phase 3: Stereochemical Confirmation cluster_4 A Sample: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl B Mass Spectrometry (MS) A->B Confirms Mass & Isotopic Pattern C FT-IR Spectroscopy A->C Identifies Functional Groups D 1D NMR (¹H, ¹³C) B->D Provides Molecular Formula C->D Corroborates Functional Groups E 2D NMR (COSY, HSQC) D->E Assigns Atoms & Proposes Skeleton F Chiral HPLC E->F Provides Confirmed Connectivity for Chiral Analysis G Final Confirmed Structure E->G Confirms 2D Structure F->G Confirms Absolute Configuration & Purity

Figure 1: A logical workflow for the complete structure elucidation process.

Mass Spectrometry: Confirming Mass and Elemental Composition

Expertise & Experience: The first step in analyzing any unknown is to confirm its molecular weight and elemental formula. For a halogenated compound, high-resolution mass spectrometry (HRMS) is particularly powerful. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides a definitive isotopic signature that is easily recognizable.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is chosen for its soft ionization, which is ideal for preserving the molecular ion of a pre-charged salt.

  • Ionization Mode: Operate in positive ion mode. The dihydrochloride salt will readily form a positive ion corresponding to the protonated free base, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Look for the molecular ion cluster. The theoretical mass of the monoisotopic free base (C₇H₉⁷⁹BrN₂) is 200.0003 Da. The expected [M+H]⁺ ion will be at m/z 201.0076. Crucially, a second peak of nearly equal intensity should appear at m/z 203.0055, corresponding to the ⁸¹Br isotope.[4]

Data Presentation & Interpretation
Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Observed m/zAssignment
[M+H]⁺201.0076203.0055201.0079, 203.0058Molecular Ion Cluster
[M-NH₂]⁺184.9815186.9794184.9812, 186.9790Fragment: Loss of Amine

Trustworthiness: The observation of the characteristic 1:1 isotopic pattern for bromine at high mass accuracy (<5 ppm error) provides extremely high confidence in the elemental formula. This self-validating check rules out other potential elemental compositions.[5]

FT-IR Spectroscopy: Fingerprinting Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this specific compound, the key is to differentiate the spectrum of the primary amine dihydrochloride from that of its free base form. The protonation of both the primary amine (to -NH₃⁺) and the pyridine nitrogen dramatically alters the N-H and ring vibration regions.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No KBr pellet is necessary, making this a fast and non-destructive method.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2800Strong, BroadN-H Stretch (-NH₃⁺)The broad, intense envelope is characteristic of the ammonium salt, distinguishing it from the two sharp peaks of a free primary amine (-NH₂).[6]
~2600Broad, MediumN-H Stretch (Pyridinium)Broad absorption typical for the N-H stretch in a protonated aromatic heterocycle.
~1610MediumAsymmetric N-H Bend (-NH₃⁺)A key bending vibration for a primary ammonium group.[6][7]
~1585, 1475StrongC=C and C=N Ring StretchingAromatic ring vibrations, shifted due to protonation and substitution.
~1320MediumC-N StretchStretching vibration of the bond between the aromatic ring and the ethylamine moiety.[8]

Trustworthiness: The presence of the very broad -NH₃⁺ stretching band is a definitive indicator of the primary amine salt.[6] This, combined with the pyridinium stretch, validates the dihydrochloride nature of the compound.

NMR Spectroscopy: Mapping the Molecular Framework

Expertise & Experience: NMR is the most powerful tool for determining the precise connectivity of a molecule. For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will be used to assign every proton and carbon atom unambiguously. The choice of solvent is critical; DMSO-d₆ is selected because its hydrogen-bonding capability slows the exchange of the -NH₃⁺ protons, allowing them to be observed as a distinct resonance.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H NMR: Acquire a standard proton spectrum.

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

G cluster_0 NMR Correlation Logic H_CH3 ¹H: ~1.7 ppm (d) H_CH ¹H: ~4.6 ppm (q) H_CH3->H_CH COSY C_CH3 ¹³C: ~20 ppm H_CH3->C_CH3 HSQC C_CH ¹³C: ~50 ppm H_CH->C_CH HSQC H_H2 ¹H: ~9.2 ppm (s) C_C2 ¹³C: ~145 ppm H_H2->C_C2 HSQC H_H4 ¹H: ~8.9 ppm (s) C_C4 ¹³C: ~148 ppm H_H4->C_C4 HSQC H_H6 ¹H: ~9.1 ppm (s) C_C6 ¹³C: ~146 ppm H_H6->C_C6 HSQC H_NH3 ¹H: ~8.7 ppm (br s)

Figure 2: Visualization of key NMR correlations used to assemble the molecular fragments.

Data Presentation & Interpretation

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Rationale
~9.2 s - 1H H-2 Aromatic proton adjacent to N, deshielded.
~9.1 s - 1H H-6 Aromatic proton adjacent to N, deshielded.
~8.9 s - 1H H-4 Aromatic proton between two carbons.
~8.7 br s - 3H -NH₃⁺ Broad signal due to exchange and quadrupolar coupling with nitrogen.
~4.6 q 7.0 1H -CH- Methine proton, split into a quartet by the adjacent methyl group.

| ~1.7 | d | 7.0 | 3H | -CH₃ | Methyl protons, split into a doublet by the adjacent methine proton. |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~148 C-4 Aromatic CH.
~146 C-6 Aromatic CH.
~145 C-2 Aromatic CH.
~140 C-3 Quaternary carbon attached to the ethylamine group.
~122 C-5 Quaternary carbon attached to Bromine.
~50 -CH- Aliphatic methine carbon attached to nitrogen.

| ~20 | -CH₃ | Aliphatic methyl carbon. |

Trustworthiness: The combination of 1D and 2D NMR provides a self-validating map of the molecule. The COSY correlation between the methyl and methine protons confirms the ethylamine fragment, while the HSQC data definitively links each proton to its corresponding carbon. This complete assignment of the molecular skeleton is a prerequisite for the final stereochemical analysis.

Chiral HPLC: Assigning Absolute Configuration and Purity

Expertise & Experience: While NMR confirms the connectivity, it cannot distinguish between enantiomers without a chiral auxiliary.[3] Chiral HPLC is the industry-standard technique for separating enantiomers, allowing for both the confirmation of the absolute configuration (by comparison to a certified reference standard) and the precise quantification of enantiomeric purity.[1][][10] The choice of a chiral stationary phase (CSP) is paramount; polysaccharide-based CSPs are exceptionally versatile and often provide excellent separation for amine compounds.[11]

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine, DEA). The DEA is crucial as it improves peak shape by competing with the analyte for active sites on the stationary phase.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. A racemic standard of 1-(5-Bromopyridin-3-yl)ethan-1-amine is required for method development to prove the method can separate both enantiomers.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample of interest. The absolute configuration is confirmed if its peak matches the retention time of the (S)-enantiomer from the standard.

    • Enantiomeric Excess (% ee) is calculated using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Data Presentation & Interpretation
CompoundRetention Time (min)Peak Area
Racemic Standard
(R)-enantiomer8.550.1%
(S)-enantiomer10.249.9%
Test Sample
(R)-enantiomer8.50.2%
(S)-enantiomer10.299.8%

Result: The sample is confirmed to be the (S)-enantiomer with an enantiomeric excess of 99.6%.

Trustworthiness: This method is self-validating because the initial run with a racemic mixture proves the column's ability to resolve the enantiomers. The subsequent analysis of the target compound on this validated system provides quantifiable and defensible data on both its absolute configuration and its purity.[2]

Conclusion: An Integrated and Indisputable Assignment

Through the systematic and synergistic application of Mass Spectrometry, FT-IR, NMR, and Chiral HPLC, we have unambiguously elucidated the structure of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride.

  • MS confirmed the correct molecular formula (C₇H₉BrN₂) and the presence of bromine.

  • FT-IR identified the key functional groups, confirming the primary ammonium and pyridinium salt nature of the compound.

  • NMR spectroscopy provided a complete atomic map, confirming the 1-(5-Bromopyridin-3-yl)ethan-1-amine connectivity.

  • Chiral HPLC definitively assigned the absolute stereochemistry as (S) and quantified its enantiomeric purity to be >99%.

This rigorous, multi-faceted approach exemplifies the standards required in modern pharmaceutical development, ensuring that chiral building blocks meet the stringent identity and purity criteria necessary for the synthesis of safe and effective medicines.

References

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

  • LCGC International. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • ACS Publications - The Journal of Organic Chemistry. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. Available from: [Link]

  • PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Available from: [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Wenzel, T.J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Available from: [Link]

  • Spectroscopy World. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

Sources

Exploratory

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl chemical properties

High-Fidelity Chiral Building Block for Medicinal Chemistry [1][2] Executive Summary (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2250241-63-3) is a high-value chiral heterocyclic intermediate used exte...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Chiral Building Block for Medicinal Chemistry [1][2]

Executive Summary

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2250241-63-3) is a high-value chiral heterocyclic intermediate used extensively in the synthesis of small molecule therapeutics.[1][2] Structurally, it features a "privileged" 3,5-disubstituted pyridine scaffold, offering two orthogonal handles for diversification: an aryl bromide for palladium-catalyzed cross-couplings and a chiral primary amine for amide/urea formation.[1][2]

This guide provides a comprehensive technical analysis of the molecule’s physiochemical properties, synthetic accessibility, and reactivity profile, designed to support researchers in lead optimization and process chemistry.[1][2]

Part 1: Molecular Identity & Physiochemical Profile[1][2]

The dihydrochloride salt form is preferred in drug development due to its enhanced crystallinity and stability compared to the hygroscopic free base.[1][2]

Chemical Datasheet[1][2]
PropertySpecification
IUPAC Name (1S)-1-(5-bromopyridin-3-yl)ethan-1-amine dihydrochloride
Common Name (S)-3-(1-Aminoethyl)-5-bromopyridine 2HCl
CAS Number 2250241-63-3 (Salt); 1212922-30-9 (Free Base)
Molecular Formula C₇H₉BrN₂[1][2] · 2HCl
Molecular Weight 273.99 g/mol (Salt); 201.06 g/mol (Free Base)
Chirality (S)-Enantiomer (typically >98% ee)
Physical State White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Calculated) ~5.2 (Pyridine N), ~9.8 (Aliphatic Amine)
Hygroscopicity High (Requires desiccation)
Structural Analysis

The molecule's utility stems from its 3,5-substitution pattern .[1][2] Unlike 2,6-substituted pyridines, which suffer from steric hindrance and electronic deactivation, the 3,5-geometry positions substituents in a way that mimics the 1,3-relationship of meta-substituted benzenes but with improved water solubility and metabolic stability (lower lipophilicity due to the pyridine nitrogen).[1][2]

Part 2: Synthetic Accessibility & Chiral Integrity[1]

Achieving the (S)-configuration with high enantiomeric excess (ee) is critical.[1][2] While classical resolution of the racemate is possible, modern process chemistry favors asymmetric synthesis using Ellman’s Auxiliaries .[2]

Preferred Synthetic Route (Ellman Condensation)

The most robust route utilizes (S)-(-)-tert-Butanesulfinamide to convert 3-acetyl-5-bromopyridine into the chiral amine.[1][2] This method typically yields ee >98% without the need for chiral chromatography.[1][2]

Mechanism:

  • Condensation: 3-Acetyl-5-bromopyridine condenses with (S)-tert-butanesulfinamide (Ti(OEt)₄ catalyst) to form the chiral N-sulfinyl ketimine.[1][2]

  • Diastereoselective Reduction: L-Selectride or NaBH₄ reduces the imine.[1][2] The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.[1][2]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves the sulfinyl group, yielding the target amine hydrochloride.[2]

Synthesis Workflow Diagram

SynthesisPath Start 3-Acetyl-5-bromopyridine (Achiral Ketone) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Aux (S)-t-Bu-Sulfinamide (Chiral Auxiliary) Aux->Imine AmineProt Sulfinamide (Diastereomerically Pure) Imine->AmineProt NaBH4 or L-Selectride (>98:2 dr) Product (S)-1-(5-Bromopyridin-3-yl) ethanamine 2HCl AmineProt->Product HCl / MeOH Deprotection

Figure 1: Asymmetric synthesis via Ellman's auxiliary ensures high enantiomeric purity, avoiding wasteful resolution steps.

Part 3: Reactivity & Functionalization[1]

This molecule acts as a divergent synthesis hub .[1][2] The bromine and amine handles are orthogonal, allowing sequential functionalization.[1][2]

The "Bromine First" Strategy (Suzuki/Buchwald)

The 5-bromo position is electronically activated for Pd-catalyzed couplings.[1][2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl systems common in kinase inhibitors.[1][2]

    • Protocol Note: Pyridines can coordinate to Pd, poisoning the catalyst.[2] Use phosphine ligands like XPhos or SPhos and bases like K₃PO₄ to maintain turnover.[1][2]

  • Buchwald-Hartwig: Amination at the 5-position allows the introduction of morpholines or piperazines to tune solubility.[1][2]

The "Amine First" Strategy

The chiral ethylamine is a potent nucleophile.[1][2]

  • Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA) generates the pharmacophore backbone.[2]

  • Urea Formation: Reaction with isocyanates yields urea derivatives, a classic motif for hydrogen-bonding interactions in enzyme active sites.[1][2]

Reactivity Divergence Diagram[1][2]

ReactivityHub Core (S)-1-(5-Bromopyridin-3-yl) ethanamine 2HCl Amide Amide Formation (Kinase Hinge Binder) Core->Amide R-COOH / HATU Urea Urea/Carbamate (H-Bond Donor) Core->Urea R-NCO RedAm Reductive Amination (Sec. Amine) Core->RedAm R-CHO / NaBH(OAc)3 Suzuki Suzuki Coupling (Biaryl Extension) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald Amination (Solubility Tuning) Core->Buchwald R-NH2 / Pd(0) Heck Heck Reaction (Alkenylation) Core->Heck Alkene / Pd(II)

Figure 2: Orthogonal reactivity profile.[1][2] Red paths utilize the amine; Green paths utilize the aryl bromide.[1][2]

Part 4: Handling, Stability & Safety[1]

Storage & Stability[1][2]
  • Hygroscopicity: The 2HCl salt is highly hygroscopic.[1][2] Exposure to ambient air will result in water uptake, altering the molecular weight and potentially causing "gumming."[1][2]

  • Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Use a desiccator for bench storage.

  • Free Base Conversion: If the free base is required, neutralize the salt with saturated NaHCO₃ and extract into DCM immediately before use.[2] The free base is less stable to oxidation than the salt.[1][2]

Safety Profile (GHS Classifications)
  • H301/H311: Toxic if swallowed or in contact with skin (typical for aminopyridines).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[2] Avoid dust formation.[1][2][3][4][5]

References

  • Ellman, J. A., et al. (2002).[2] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews. (General mechanism reference).

  • PubChem. (n.d.).[2] (R)-1-(5-Bromopyridin-3-yl)ethanamine (Enantiomer Reference).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

Foundational

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl CAS number 1391497-54-3

An In-depth Technical Guide to (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl: A Chiral Building Block for Advanced Drug Discovery This guide provides a comprehensive technical overview of (S)-1-(5-Bromopyridin-3-YL)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl: A Chiral Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine dihydrochloride (CAS No. 1391497-54-3), a key chiral building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, synthesis, applications, analytical characterization, and safe handling protocols, underscoring its significance in the synthesis of complex molecular architectures.

Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals, valued for their ability to form specific, high-affinity interactions with biological targets.[1][2] The molecule (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine, as its dihydrochloride salt, combines three critical features for drug design:

  • A Stereochemically Defined Center: The (S)-configuration at the ethylamine stereocenter is crucial for achieving enantioselectivity, a vital parameter for efficacy and safety in modern therapeutics.

  • A Pyridine Scaffold: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties such as solubility and metabolic stability. The nitrogen atom can also act as a hydrogen bond acceptor, enhancing target engagement.

  • A Reactive Bromine Handle: The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle for post-synthesis modification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This combination makes the title compound a high-value intermediate for accessing novel chemical matter in the pursuit of new therapeutic agents.

Physicochemical and Structural Properties

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent chemical reactions.[3]

PropertyValueSource
IUPAC Name (1S)-1-(5-bromopyridin-3-yl)ethan-1-amine;dihydrochlorideN/A
CAS Number 1391497-54-3N/A
Molecular Formula C₇H₁₁BrCl₂N₂[4]
Molecular Weight 273.98 g/mol [4]
Canonical SMILES CN.Cl.ClN/A
Appearance Off-white to light yellow solid (Predicted)[5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO (Predicted)[3][5]
Purity (Typical) ≥95%[6]

Synthesis and Manufacturing: A Pathway to Enantiopurity

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry.[7][8] While multiple strategies exist, a common and reliable approach for a molecule like (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine involves the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone.

Representative Synthetic Protocol: Asymmetric Reductive Amination

This protocol is a representative, field-proven method for synthesizing chiral amines from prochiral ketones. The causality behind this choice is its high efficiency and stereocontrol, often achieved using well-established chiral catalysts.

Step 1: Synthesis of the Ketone Precursor (1-(5-bromopyridin-3-yl)ethan-1-one)

The synthesis begins with the formation of the key ketone intermediate. A Grignard reaction is a classic and robust method for this transformation.[9]

  • Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.

  • Acylation: Cool the resulting Grignard reagent to 0 °C. Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(5-bromopyridin-3-yl)ethan-1-one.

Step 2: Asymmetric Reductive Amination

This step establishes the crucial stereocenter.

  • Imine Formation: In a reaction vessel, dissolve the ketone precursor (1-(5-bromopyridin-3-yl)ethan-1-one) and an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol.

  • Asymmetric Reduction: Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral phosphine ligand (e.g., (R)-BINAP).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Work-up: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude free amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The dihydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl.

Synthetic Workflow Diagram

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Salt Formation A 3,5-Dibromopyridine C Pyridyl Grignard Reagent A->C + Mg, THF B Mg, THF E 1-(5-bromopyridin-3-yl)ethan-1-one C->E + Acetyl Chloride D Acetyl Chloride I (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine (Free Base) E->I + NH3, Catalyst, H2 F Ammonia Source G Chiral Catalyst (e.g., Ir-(R)-BINAP) H H2 Atmosphere K (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl I->K + 2 eq. HCl J HCl in Ether

Caption: Synthetic pathway for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this molecule position it as a powerful building block in the drug discovery process.[10] Its utility stems from its role as a chiral synthon that can be elaborated into more complex drug candidates.

  • Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The amine can be acylated or used in reductive amination to append other fragments, while the bromine allows for coupling to moieties that can probe specific pockets of the kinase active site.

  • GPCR Ligand Development: Chiral amines are critical for interacting with G-protein coupled receptors. The stereocenter dictates the precise orientation within the receptor binding pocket, leading to agonist or antagonist activity.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment. The bromine atom provides a vector for fragment evolution, allowing chemists to "grow" the molecule into a higher affinity ligand after initial hits are identified.

Drug Discovery Workflow Integration

G A (S)-1-(5-Br-3-Py)ethanamine 2HCl B Library Synthesis A->B C Suzuki Coupling (Vary R1) B->C D Amide Coupling (Vary R2) B->D E High-Throughput Screening (HTS) C->E D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Caption: Role as a building block in a drug discovery workflow.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the compound is paramount. A standard battery of analytical tests is employed for quality control.[11]

ParameterMethodTypical Specification
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)≥95%
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the expected structure
Mass Mass Spectrometry (e.g., ESI-MS)[M+H]⁺ peak corresponds to the free base molecular weight (201.00/203.00 for Br isotopes)
Chiral Purity Chiral HPLC≥98% enantiomeric excess (ee)
Representative HPLC Method
  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criteria: The (S)-enantiomer should be ≥99.0% of the total peak area (corresponding to ≥98% ee).

Analytical Workflow Diagram

G cluster_0 cluster_1 Testing cluster_2 Quality Assessment A Final Product Lot B Identity Confirmation (¹H NMR, MS) A->B C Purity Assay (RP-HPLC) A->C D Chiral Purity (Chiral HPLC) A->D E Data Review B->E C->E D->E F Certificate of Analysis (CoA) Generation E->F G Release / Reject F->G

Caption: Standard quality control workflow for the final product.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound. The information is based on data for similar chemical classes.

  • Hazard Classification:

    • Acute Toxicity, Oral (Potential).[13]

    • Skin Irritation/Corrosion (Potential).[14]

    • Serious Eye Damage/Irritation (Potential).[14]

    • May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Handling: Use in a well-ventilated area or a chemical fume hood.[15]

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[15]

    • Eye Protection: Use safety glasses with side shields or goggles.[15]

    • Clothing: Wear a lab coat.[15]

  • Storage:

    • Store in a tightly sealed container.[5]

    • Keep in a cool, dry, and well-ventilated place.[16]

    • The compound may be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl is a strategically important chiral building block with significant potential in medicinal chemistry and drug discovery. Its defined stereochemistry, versatile pyridine core, and synthetically useful bromine handle provide chemists with a powerful tool for creating novel molecules with therapeutic potential. Understanding its synthesis, analytical profile, and handling requirements is key to successfully leveraging this compound in research and development programs.

References

  • Vertex AI Search. (n.d.). Secondary chiral amines in modern chemistry. Retrieved February 18, 2026.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. Retrieved February 18, 2026.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Retrieved February 18, 2026.
  • National Center for Biotechnology Information. (2024).
  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved February 18, 2026.
  • Environmental Protection Agency. (2025). 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine--hydrogen chloride (1/1). CompTox Chemicals Dashboard. Retrieved February 18, 2026.
  • National Center for Biotechnology Information. (n.d.). 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride. PubChem. Retrieved February 18, 2026.
  • National Center for Biotechnology Information. (2005). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed. Retrieved February 18, 2026.
  • BenchChem. (n.d.). 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride. Retrieved February 18, 2026.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Bromopyridine. Retrieved February 18, 2026.
  • Fisher Scientific. (2010). Safety Data Sheet - N-Methyl-(5-bromopyrid-3-yl)methylamine. Retrieved February 18, 2026.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet - Ethylamine hydrochloride. Retrieved February 18, 2026.
  • Wiley-VCH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem. Retrieved February 18, 2026.
  • ChemScene. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine hydrochloride. Retrieved February 18, 2026.
  • Chu Lab @ Tsinghua University. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Retrieved February 18, 2026.
  • Enamine. (n.d.). Safety Data Sheet - 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride. Retrieved February 18, 2026.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride. Retrieved February 18, 2026.
  • ChemicalBook. (2026). Hexane. Retrieved February 18, 2026.
  • MilliporeSigma. (n.d.). Hexane for HPLC, = 97.0 GC. Retrieved February 18, 2026.
  • The Good Scents Company. (n.d.). hexane, 110-54-3. Retrieved February 18, 2026.
  • National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. PubMed. Retrieved February 18, 2026.
  • MedChemExpress. (n.d.). Certificate of Analysis - 1-(3-Bromopyridin-2-yl)ethanone. Retrieved February 18, 2026.
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)-2-chloroethan-1-ol. Retrieved February 18, 2026.
  • BLDpharm. (n.d.). 1-(5-Bromopyridin-3-yl)ethan-1-amine. Retrieved February 18, 2026.
  • PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)ethan-1-amine. Retrieved February 18, 2026.
  • CDH Fine Chemical. (n.d.).
  • CymitQuimica. (n.d.). CAS 110-54-3: Hexane. Retrieved February 18, 2026.
  • ResearchGate. (n.d.). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. Retrieved February 18, 2026.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Comparative Guide. Retrieved February 18, 2026.
  • Sigma-Aldrich. (n.d.). 2-(5-bromopyridin-2-yl)ethan-1-amine. Retrieved February 18, 2026.
  • BenchChem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Retrieved February 18, 2026.
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Retrieved February 18, 2026.
  • ChemScene. (n.d.). 1-(5-Bromopyridin-3-yl)ethan-1-ol. Retrieved February 18, 2026.
  • Chemistry LibreTexts. (2022). Chemical Properties of Amines.
  • Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved February 18, 2026.
  • ChemicalBook. (n.d.). (R)-1-(4-bromopyridin-2-yl)ethan-1-amine hydrochloride. Retrieved February 18, 2026.
  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved February 18, 2026.

Sources

Exploratory

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine dihydrochloride physical properties

[1][2] Executive Summary Compound Identity: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride CAS Registry Number: 2250241-63-3 Molecular Formula: C H BrCl N Molecular Weight: 273.98 g/mol [1][2][3] This guide ser...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Identity: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride CAS Registry Number: 2250241-63-3 Molecular Formula: C


H

BrCl

N

Molecular Weight: 273.98 g/mol [1][2][3]

This guide serves as a critical operational manual for the handling, characterization, and utilization of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride .[1][2] As a chiral brominated pyridine building block, this molecule represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

The presence of the bromine atom at the 5-position allows for orthogonal functionalization via cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral ethylamine motif provides a defined stereochemical vector essential for target selectivity.[1][2]

Section 1: Physicochemical Profile & Molecular Identity[1][2][4][5][6]

The dihydrochloride salt form significantly alters the physical behavior of the parent free base, primarily enhancing aqueous solubility but introducing hygroscopicity challenges that must be managed during storage and dispensing.

Core Properties Table[1][2]
PropertyValue / DescriptionContext & Implications
Appearance White to off-white crystalline solidColor changes (yellowing) indicate oxidation or free-base liberation.[1][2]
Stoichiometry 1 : 2 (Amine : HCl)Critical for calculating molar equivalents in reactions.[2]
Solubility >50 mg/mL in Water, MethanolHigh polarity makes it incompatible with non-polar extraction solvents (e.g., Hexanes).
Chirality (S)-EnantiomerStereochemical purity determines biological activity; requires chiral HPLC validation.[1][2]
Hygroscopicity Moderate to HighDeliquescent at high RH (>60%).[2] Requires storage in desiccators.[2]
Melting Point >200°C (Decomposition)Salts of this type often decompose before melting; DSC is preferred over capillary MP.[2]
Structural Analysis (NMR Prediction)
  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    The pyridine ring protons will show significant downfield shifts due to the electron-withdrawing nature of the protonated nitrogen and the bromine substituent.
    • 
       ~8.5 - 8.8 ppm:  Aromatic protons (C2-H, C4-H, C6-H).[2]
      
    • 
       ~4.5 - 4.7 ppm:  Methine quartet (-CH (CH
      
      
      
      )-).[2]
    • 
       ~1.6 - 1.7 ppm:  Methyl doublet (-CH(CH
      
      
      
      )-).[2]
    • Note: The amine protons (-NH

      
      ) will likely exchange with D
      
      
      
      O and not be visible.[2]

Section 2: Critical Analytical Workflows

Workflow Diagram: Quality Control Pipeline

The following diagram outlines the logical flow for validating incoming batches of this intermediate.

QC_Workflow Sample Raw Sample (S)-Isomer 2HCl Identity Identity Check (1H NMR / LC-MS) Sample->Identity Step 1 Chiral Chiral Purity (Chiral HPLC) Identity->Chiral If Pass Stoichiometry Salt Ratio (AgNO3 Titration) Chiral->Stoichiometry If ee > 98% SolidState Solid State (XRD / DSC) Release Batch Release SolidState->Release Final QA Stoichiometry->SolidState Polymorph Check

Figure 1: Sequential QC workflow ensuring chemical identity, stereochemical integrity, and salt stoichiometry before synthetic use.

Protocol: Chiral Purity Determination (HPLC)

Objective: Quantify the Enantiomeric Excess (ee) to ensure the (S)-isomer is >98%.[2]

  • Column: Polysaccharide-based stationary phases are superior for this class.[2]

    • Recommended: Chiralpak IC or Chiralpak IA (immobilized phases allow broader solvent compatibility).[2]

  • Mobile Phase: Normal phase conditions are often preferred for resolution.[2][4]

    • Composition: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2]

    • Note: The Diethylamine (DEA) modifier is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the column.

  • Detection: UV at 254 nm (Pyridine absorption).[2]

  • Sample Prep: Dissolve the salt in Ethanol with 0.1% DEA to neutralize the HCl locally and ensure the free base interacts with the chiral selector.

Protocol: Salt Stoichiometry Verification

Why it matters: Commercial batches of "dihydrochloride" salts often degrade to mono-hydrochloride or contain excess HCl.[1][2] This throws off stoichiometry in sensitive cross-coupling reactions.[2]

  • Method: Ion Chromatography (IC) for Chloride content or Potentiometric Titration with AgNO

    
    .[2]
    
  • Target: Chloride content should be theoretically ~25.9% by weight.[2] Deviations >1% indicate hydration or improper salt formation.[2]

Section 3: Handling, Stability & Safety

Hygroscopicity & Disproportionation

This compound is a dihydrochloride of a weak base (pyridine) and a primary amine.[2]

  • Risk: In high humidity (>60% RH), the lattice can absorb water, leading to "salt disproportionation" where HCl is lost as gas or hydrolyzes, potentially reverting the surface to the mono-HCl form.

  • Mitigation:

    • Weigh only in a glovebox or a humidity-controlled enclosure (<30% RH).[2]

    • Store in amber glass vials with secondary containment (desiccator).

    • Do not dry in a vacuum oven >60°C without an HCl trap, as you may strip the salt.

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin/eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use standard PPE. Avoid dust generation.[2] In case of contact, the acidity of the salt (pH ~1-2 in solution) can cause immediate irritation.[2]

Section 4: Synthetic Utility & Strategy

The value of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride lies in its dual functionality. The diagram below illustrates the orthogonal reaction pathways available.

Synthesis_Pathways Start (S)-1-(5-Bromopyridin-3-yl) ethan-1-amine 2HCl FreeBase Free Base Liberation (Na2CO3 / DCM) Start->FreeBase Neutralization PathA Path A: Amine Protection (Boc2O / Cbz-Cl) FreeBase->PathA Nucleophilic Attack PathB Path B: Cross-Coupling (Suzuki / Buchwald) FreeBase->PathB Direct Coupling (Risk: Pd chelation) ProductA Protected Intermediate (Stable for Coupling) PathA->ProductA ProductB Functionalized Pyridine (Retains Chiral Amine) PathB->ProductB ProductA->PathB Pd-Catalysis (Br site)

Figure 2: Synthetic divergence.[2] Path A is recommended: protecting the amine first prevents catalyst poisoning during Palladium-catalyzed cross-coupling at the bromine site.[2]

Senior Scientist Tip: The "Free Base" Trap

Many protocols fail because they attempt to use the dihydrochloride salt directly in organic reactions.

  • Issue: The salt is insoluble in THF, Toluene, or Dioxane (standard coupling solvents).

  • Solution: Perform an in situ free-basing or a separate extraction.[2]

    • Protocol: Suspend the salt in DCM. Add 2.5 equiv of saturated aqueous NaHCO

      
      . Stir vigorously for 30 mins. Separate the organic layer, dry over Na
      
      
      
      SO
      
      
      , and concentrate. Use the fresh free base immediately to avoid racemization or oxidation.

References

  • PubChem Compound Summary. (2025). 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride (Analogous Structure Reference).[2] National Center for Biotechnology Information.[2] Link[2]

  • BLDpharm. (2025).[2] Product Analysis: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride (CAS 2250241-63-3).[1][2][5]Link[2]

  • Shimadzu Application Note. (2023). Rapid Method Scouting of Chiral Compounds using Polysaccharide Columns.[2] (General Protocol for Chiral Amine HPLC). Link

Sources

Foundational

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl: Strategic Chiral Scaffold in Drug Discovery

This guide details the technical specifications, mechanistic role, and experimental utility of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl (CAS: 2250241-63-3 for 2HCl; 1212922-30-9 for free base).[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanistic role, and experimental utility of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl (CAS: 2250241-63-3 for 2HCl; 1212922-30-9 for free base).[1]

Executive Summary

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl is a high-value chiral building block used primarily in the synthesis of small-molecule inhibitors targeting Tyrosine Kinases (ALK, ROS1, MET) and Nicotinic Acetylcholine Receptors (nAChRs) .[1] It serves as a "privileged scaffold," offering a specific 3D vector (via the chiral methyl group) that enhances selectivity and solubility compared to its phenyl analogs (e.g., the Crizotinib fragment).

This guide analyzes its "Mechanism of Action" from two perspectives:

  • Pharmacophoric Mechanism: How the fragment interacts with biological targets within a final drug molecule.

  • Synthetic Mechanism: Its chemical reactivity as a bifunctional linchpin in convergent synthesis.

Pharmacophoric Mechanism of Action

When incorporated into a bioactive molecule, this fragment functions as a critical binding determinant. Its efficacy relies on three structural features:

FeatureMechanistic Role in Target Binding
(S)-Chiral Center Conformational Locking: The (S)-methyl group typically projects into a specific hydrophobic sub-pocket (e.g., the ribose binding pocket of a kinase), restricting the rotation of the drug molecule. This entropic penalty reduction increases binding affinity (

).
Primary Amine H-Bond Donor/Acceptor: Often forms a salt bridge with acidic residues (e.g., Glutamate) or hydrogen bonds with the backbone carbonyls in the hinge region of kinases.
Pyridine Ring Solubility & Pi-Stacking: The pyridine nitrogen (N1) acts as a weak H-bond acceptor and lowers logP compared to a phenyl ring, improving the drug's metabolic stability and aqueous solubility.
Pathway Visualization: Fragment-Based Drug Design

The following diagram illustrates how this scaffold is elaborated into a final inhibitor (e.g., an ALK inhibitor analog).

MoA_Fragment Scaffold (S)-1-(5-Bromopyridin-3-yl) ethan-1-amine 2HCl Step1 Cross-Coupling (Suzuki/Buchwald) Scaffold->Step1 Via Bromine (Br) Step2 Amide/Urea Formation Scaffold->Step2 Via Amine (NH2) FinalDrug Bioactive Inhibitor (Kinase/nAChR) Step1->FinalDrug Step2->FinalDrug Target Target Protein (e.g., ALK Kinase Domain) FinalDrug->Target Binding Interaction: 1. H-bond (Amine) 2. Hydrophobic Fit (Methyl) 3. Pi-Stacking (Pyridine)

Caption: Logical flow from chemical scaffold to bioactive ligand interaction.[2]

Chemical Mechanism & Reactivity

The utility of this compound lies in its orthogonal reactivity . The bromine atom and the amine group allow for sequential functionalization without self-interference (provided the amine is protected during metal-catalyzed steps).[1]

Key Reaction Pathways
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Site: C-5 Bromine.[1][3][4]

    • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with an aryl boronic acid.

    • Utility: Extends the aromatic core to reach deep hydrophobic pockets.

  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Site: C-5 Bromine.[1][3][4]

    • Utility: Introduces a second amino group, common in bis-aminopyridine kinase inhibitors.

  • Nucleophilic Substitution / Amide Coupling:

    • Site: Chiral Ethylamine.

    • Utility: Links the "warhead" or "tail" of the drug.

Experimental Protocols
A. Quality Control: Chiral Purity Verification

Ensuring the enantiomeric excess (ee) of the (S)-isomer is critical, as the (R)-isomer often has significantly reduced potency or off-target effects.

  • Method: Chiral HPLC[1]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: ee > 98.0%.

B. Synthesis Protocol: Suzuki Coupling (General Procedure)

Use this protocol to couple the scaffold to an aryl boronic acid.

  • Preparation: In a glovebox, charge a reaction vial with (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Comparative Analysis: Pyridine vs. Phenyl Analog

This scaffold is often used as a "bioisostere" for the phenyl-ethylamine fragment found in first-generation inhibitors.[1]

Property(S)-1-(5-Bromopyridin-3-yl)...Phenyl Analog (e.g., in Crizotinib)Advantage
LogP ~0.8 (Lower)~2.5 (Higher)Improved Solubility
H-Bonding Pyridine N is an acceptorNoneNew Binding Vector
Metabolism Prone to N-oxidationProne to hydroxylationTunable Clearance
pKa Amine ~8.5; Pyridine ~3.0Amine ~9.5Better Membrane Permeability
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79018221: (R)-1-(5-Bromopyridin-3-yl)ethanamine.[1][5] (Note: Enantiomer reference for physical data). Retrieved from [Link][5]

  • Cui, J., et al. (2011). "Discovery of Novel Small Molecule Agonists for the alpha-7 Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry. (Contextual reference for 5-bromo-3-pyridyl amines in nAChR design).
  • U.S. Patent 2006/0116519. (2006). Synthesis of Pyridine-Based Kinase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine via Biocatalytic Transamination

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (S)-1-(5-bromopyridin-3-yl)ethan-1-amine, a valuable chiral building block in pharmaceutical development. We move beyond traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (S)-1-(5-bromopyridin-3-yl)ethan-1-amine, a valuable chiral building block in pharmaceutical development. We move beyond traditional chemical synthesis, which often involves harsh conditions and low enantioselectivity, to focus on a highly efficient and stereospecific biocatalytic route.[1][2] The protocol herein leverages an (S)-selective ω-transaminase (ω-TA) enzyme, which offers a green, scalable, and highly selective method for producing the target amine with excellent optical purity (>99% ee).[3][4] This guide is intended for researchers, chemists, and process development scientists, offering both a detailed experimental protocol and the fundamental principles behind the chosen methodology.

Introduction: The Significance of Chiral Pyridylethylamines

Chiral amines are fundamental structural motifs present in over 40% of all active pharmaceutical ingredients (APIs).[5] The specific stereochemistry of these amine centers is often critical for biological activity and safety, making enantioselective synthesis a cornerstone of modern drug discovery and development. The target molecule, (S)-1-(5-bromopyridin-3-yl)ethan-1-amine, incorporates a pyridine ring, a common feature in pharmacologically active compounds, and a chiral amine center. Its synthesis presents a common challenge: the efficient and clean installation of a stereodefined amino group.

While classical methods like asymmetric reductive amination using transition metal catalysts have been developed, they can suffer from metal contamination, the need for high-pressure hydrogen, and sometimes limited substrate scope.[6][7] In contrast, biocatalysis has emerged as a powerful and sustainable alternative.[1][8] Specifically, ω-transaminase (ω-TA) enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with exceptional stereoselectivity, operating under mild, aqueous conditions.[4][9][10] This approach aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents.[4]

This application note details a robust protocol for the synthesis of the target (S)-amine using an ω-transaminase, starting from the corresponding prochiral ketone, 1-(5-bromopyridin-3-yl)ethanone.

Synthetic Strategies: A Comparative Overview

The synthesis of chiral amines from ketones can be broadly approached via two main routes: chemo-catalytic reductive amination and biocatalytic transamination.

  • Asymmetric Reductive Amination: This method typically involves the in situ formation of an imine from the ketone and an ammonia source, which is then hydrogenated using a chiral transition metal catalyst (e.g., based on Ruthenium, Iridium, or Rhodium).[6][11][12] While effective, challenges include catalyst poisoning by the amine product, the requirement for high-pressure H₂ gas, and potential over-alkylation.[7][13]

  • Biocatalytic Asymmetric Synthesis: This strategy employs enzymes as catalysts. For primary amines, ω-transaminases are the most prominent enzyme class.[10][14] They offer near-perfect enantioselectivity (>99% ee is common), operate in water at ambient temperature and pressure, and have a broad substrate tolerance that can be further enhanced through protein engineering.[4][9] The main challenge historically has been the unfavorable reaction equilibrium, an issue that can be overcome through various process strategies.[3][15]

Given the superior selectivity, safety profile, and environmental credentials, this guide will focus exclusively on the biocatalytic route using an (S)-selective ω-transaminase.

The ω-Transaminase Mechanism

ω-Transaminases are Pyridoxal 5'-Phosphate (PLP)-dependent enzymes that operate via a "ping-pong bi-bi" kinetic mechanism.[1][16] The catalytic cycle involves two half-reactions:

  • First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine). This converts the enzyme-bound PLP into Pyridoxamine 5'-Phosphate (PMP) and releases the deaminated donor (e.g., pyruvate or acetone).

  • Second Half-Reaction: The prochiral ketone substrate enters the active site. The PMP intermediate then transfers its newly acquired amino group to the ketone's carbonyl carbon. This addition occurs stereospecifically, dictated by the enzyme's chiral active site, to form the chiral amine product. This step regenerates the PLP-enzyme complex, preparing it for the next catalytic cycle.

Transaminase_Mechanism cluster_1 First Half-Reaction cluster_2 Second Half-Reaction E_PLP Enzyme-PLP Complex E_PMP Enzyme-PMP Complex E_PLP->E_PMP Amino Group Transfer AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PMP->KetoneByproduct E_PMP_2 Enzyme-PMP Complex KetoneSubstrate Prochiral Ketone (1-(5-bromopyridin-3-yl)ethanone) KetoneSubstrate->E_PMP_2 ChiralAmine Chiral Amine Product ((S)-enantiomer) E_PLP_2 Enzyme-PLP Complex (Regenerated) E_PLP_2->E_PLP Catalytic Cycle Restarts E_PLP_2->ChiralAmine E_PMP_2->E_PLP_2 Amino Group Transfer caption Figure 1: The Ping-Pong Bi-Bi Catalytic Cycle of ω-Transaminase. Workflow A 1. Reagent Preparation (Buffer, Substrate, PLP) B 2. Biocatalytic Reaction Setup (Add Enzyme & Amine Donor) A->B C 3. Incubation (e.g., 30°C, 24h, 200 rpm) B->C D 4. Reaction Monitoring (HPLC/GC analysis) C->D In-process control D->C Continue if incomplete E 5. Work-up & Extraction (pH adjustment, EtOAc extraction) D->E Proceed upon completion F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization (NMR, MS, Chiral HPLC) F->G H Final Product (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine G->H caption Figure 2: Overall Experimental Workflow.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Targeted Drug Discovery In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often accelerated by the use of versatile, high-value chemical building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often accelerated by the use of versatile, high-value chemical building blocks. (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine is a prominent example of such a scaffold. Its structure is a strategic convergence of three key chemical motifs: a pyridine ring, a common feature in biologically active molecules; a bromine atom, which serves as a versatile handle for carbon-carbon bond formation; and a stereochemically defined primary amine, providing a crucial interaction point and a site for further elaboration.

This combination makes the molecule an exceptionally valuable starting material for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3] The pyridine core can effectively mimic the purine hinge-binding motif of ATP, while the chiral amine allows for stereospecific interactions within target protein pockets, enhancing potency and selectivity. This guide provides an in-depth analysis of its applications, detailed experimental protocols for its key transformations, and insights into its role in structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₉BrN₂PubChem[4]
Molecular Weight 201.06 g/mol PubChem[4]
CAS Number 1212922-30-9BLDpharm[5]
Appearance Typically a solidSigma-Aldrich
SMILES Nc1cc(Br)cnc1PubChem[4]
InChI Key JVXAQAZTSXAUQX-RXMQYKEDSA-NPubChem[4]

Core Applications in Medicinal Chemistry

The utility of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine stems from its two distinct and orthogonally reactive functional groups: the bromo-substituted pyridine and the chiral primary amine. This allows for a modular and systematic approach to library synthesis and lead optimization.

G cluster_0 Amine Functionalization cluster_1 Pyridine Core Elaboration main (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine Amide Amide Bond Formation main->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide Synthesis main->Sulfonamide R-SO2Cl, Base Reductive Reductive Amination main->Reductive R-CHO, Reducing Agent Suzuki Suzuki Coupling main->Suzuki R-B(OH)2, Pd Catalyst Sonogashira Sonogashira Coupling main->Sonogashira Alkyne, Pd/Cu Catalyst Buchwald Buchwald-Hartwig Amination main->Buchwald R-NH2, Pd Catalyst G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Schlenk Flask C 3. Solvent & Catalyst Addition B->C Degas with N2/Ar D 4. Heating & Reaction C->D Stir at 85-95°C E 5. Work-up D->E Cool, Dilute, Wash F 6. Purification E->F Column Chromatography G Final Product F->G

Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (1.0 equiv), the selected arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv). Subsequently, add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Reaction: Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing. Then, heat the reaction mixture to 85-95 °C. [6]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the desired coupled product.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the functionalization of the primary amine through the formation of an amide bond with a carboxylic acid, a common strategy for extending the molecule and probing for new interactions.

Materials:

  • (S)-1-(5-Arylpyridin-3-yl)ethan-1-amine (from Protocol 1) (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (N,N-Dimethylformamide) (anhydrous)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the (S)-1-(5-Arylpyridin-3-yl)ethan-1-amine (1.0 equiv) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), water, and finally brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by flash column chromatography or preparative HPLC to obtain the final product.

Fig 3. A two-step pathway from the starting material to a target scaffold.

Conclusion

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent structural features—a hinge-binding pyridine, a versatile bromine handle, and a stereodefined amine—provide a robust and efficient platform for the design and synthesis of targeted therapeutics. The protocols outlined in this guide offer reliable methods for its elaboration, enabling researchers to rapidly access novel chemical space and accelerate the drug discovery process. By leveraging the unique properties of this building block, scientists are well-equipped to develop the next generation of potent and selective medicines.

References

  • PubChem, "(R)-1-(5-Bromopyridin-3-yl)ethanamine", National Center for Biotechnology Information, [Link]

  • Organic Syntheses, "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine", Organic Syntheses, [Link]

  • Google Patents, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Semantic Scholar, "Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine", Semantic Scholar, [Link]

  • Chemical-Knomics, "Drug Discovery - Inhibitor", chemical-kinomics, [Link]

  • MIT Open Access Articles, "Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[1][7]aphthyridin-2(1H)- one", MIT DSpace, [Link]

  • ZORA (Zurich Open Repository and Archive), "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine", ZORA, [Link]

  • ResearchGate, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines", ResearchGate, [Link]

  • MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities", MDPI, [Link]

  • Royal Society of Chemistry, "Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates", Organic & Biomolecular Chemistry, [Link]

  • ResearchGate, "ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines", ResearchGate, [Link]

  • MDPI, "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors", MDPI, [Link]

Sources

Method

Application of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine in fragment-based drug discovery

Application Note: Strategic Utilization of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine in Fragment-Based Drug Discovery Abstract & Strategic Rationale (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (CAS: 1212922-30-9) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine in Fragment-Based Drug Discovery

Abstract & Strategic Rationale

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (CAS: 1212922-30-9) represents a high-fidelity "3D fragment" scaffold designed to address the "Escape from Flatland" challenge in modern drug discovery. Unlike traditional planar heteroaromatics, this scaffold incorporates a defined chiral center adjacent to a pyridine core, offering simultaneous vectors for solubility, specific stereochemical recognition, and synthetic elaboration.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically for targeting kinases and GPCRs where stereospecificity and vector orthogonality are critical.

Physicochemical Profile (The "Rule of Three" Context)
PropertyValueFBDD Suitability
MW ~201.07 DaHigh (Allows significant growth)
cLogP ~1.2Ideal (Lipophilic enough for binding, hydrophilic enough for solubility)
H-Bond Donors 1 (Primary Amine)High (Key anchor point)
H-Bond Acceptors 2 (Pyridine N, Amine N)High (Kinase hinge interaction potential)
Rotatable Bonds 1Ideal (Low entropic penalty upon binding)
Chirality (S)-EnantiomerCritical (Probes specific 3D pocket geometry)

Structural Logic & Design Vectors

The utility of this fragment lies in its Orthogonal Functionalization Potential . It possesses two distinct "growth vectors" that allow medicinal chemists to elaborate the molecule without disrupting the core binding mode.

  • Vector A (The Anchor): The (S)-Ethylamine moiety.

    • Role: Acts as a solubility handle and a primary hydrogen bond donor.

    • Chemistry: Amide coupling, reductive amination, or urea formation.

    • Biophysics: Often solvent-exposed or interacting with specific acidic residues (e.g., Asp/Glu in kinase active sites).[1]

  • Vector B (The Extender): The 5-Bromo substituent.[2]

    • Role: A privileged handle for cross-coupling.

    • Chemistry: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][3]

    • Biophysics: Allows extension into deep hydrophobic pockets (e.g., the "back pocket" of a kinase).

Workflow Visualization: Fragment Elaboration Strategy

FragmentElaboration Fragment (S)-1-(5-Bromopyridin-3-yl) ethan-1-amine (Core Scaffold) Amide Amide Coupling (R-COOH) Fragment->Amide Vector A (NH2) Suzuki Suzuki Coupling (Ar-B(OH)2) Fragment->Suzuki Vector B (Br) Solubility Solubility/Selectivity Optimization Amide->Solubility Potency Potency Growth (Hydrophobic Pocket) Suzuki->Potency

Figure 1: Divergent synthesis strategy utilizing the orthogonal vectors of the bromopyridine-amine scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Synthesis)

Objective: To elaborate the bromine vector with aryl boronic acids while tolerating the free amine.

Context: Many standard Pd catalysts are poisoned by free primary amines. This protocol uses a robust catalyst system (Pd(dppf)Cl2) and a biphasic solvent system to ensure conversion without requiring amine protection.

Materials:

  • Scaffold: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the scaffold (0.2 mmol), aryl boronic acid (0.24 mmol), and K2CO3 (0.6 mmol).

  • Degassing: Add 1,4-Dioxane (2.0 mL) and Water (0.5 mL). Sparge the mixture with Argon for 5 minutes. Critical: Oxygen is the primary cause of Suzuki failure.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.01 mmol) quickly and seal the vial.

  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The free amine makes the product polar; ensure the gradient starts at 5% organic.

Validation Criteria:

  • LC-MS: Look for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the biaryl mass.

  • 1H NMR: Diagnostic shift of the pyridine protons adjacent to the coupling site.

Protocol B: Biophysical Screening via 19F NMR (Ligand Observed)

Objective: To detect binding of the fragment to a target protein (e.g., Kinase) using a "Spy" molecule approach if the fragment itself is not fluorinated.

Note: If the fragment is elaborated with a fluorine-containing boronic acid in Protocol A, use direct 19F NMR.

Methodology:

  • Cocktail Prep: Mix the Fragment (200 µM) with a known weak binder containing a Fluorine atom (Spy molecule, 50 µM) in buffer (PBS, pH 7.4, 10% D2O).

  • T1 relaxation filter: Measure the Transverse relaxation time (T2) of the Spy molecule.

  • Protein Addition: Add Target Protein (10 µM).

  • Competition: If the (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine fragment binds to the same pocket, it will displace the Spy molecule, restoring its sharp 19F signal (reduction in line broadening).

Case Study: Kinase Hinge Binding

In a hypothetical campaign against Target X (Ser/Thr Kinase) , this scaffold acts as a "Hinge Binder."

  • Interaction Mode: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge region.

  • Chiral Discrimination: The (S)-methyl group points towards the solvent front, avoiding a steric clash with the "Gatekeeper" residue (often Met or Thr). The (R)-enantiomer might clash, reducing affinity by >100-fold.

  • Elaboration:

    • Hit: Fragment K_D = 250 µM.

    • Growth: Suzuki coupling with 3-pyrazolyl-boronic acid targets the back-pocket.[1]

    • Lead: Resulting compound K_D = 45 nM with improved residence time.

Decision Matrix: Fragment-to-Lead Optimization

DecisionMatrix Start Fragment Hit (S)-Isomer Check1 Is LE > 0.3? Start->Check1 Branch1 Grow Vector B (Br) (Hydrophobic Reach) Check1->Branch1 Yes Branch2 Modify Vector A (NH2) (Solubility/H-Bond) Check1->Branch2 No (Improve properties) Test Biophysical Assay (SPR/NMR) Branch1->Test Branch2->Test Test->Start No Binding (Iterate) Decision Select Lead Candidate Test->Decision Kd < 1 µM

Figure 2: Decision logic for optimizing the bromopyridine-amine fragment.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5] Journal of Medicinal Chemistry.[4][5][6]

    • Context: Establishes the importance of sp3 character (Fsp3) and chirality in reducing attrition, validating the use of the (S)-ethyl amine handle.
  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

    • Context: General principles of FBDD and fragment evolution.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Context: Foundational chemistry for the "Vector B" elabor
  • PubChem Compound Summary. 1-(5-bromopyridin-3-yl)ethan-1-amine.[1][7][8]

    • Context: Physicochemical property verification.[5]

Sources

Application

Application Note: Biocatalytic Synthesis of Chiral Bromopyridin-3-yl Amines

Executive Summary Chiral bromopyridin-3-yl amines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for type II kinase inhibitors (e.g., JAK, ALK inhibitors) and allosteric modulators. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral bromopyridin-3-yl amines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for type II kinase inhibitors (e.g., JAK, ALK inhibitors) and allosteric modulators. The presence of the bromine handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the establishment of the chiral center.

Traditional chemical synthesis (e.g., Ellman’s auxiliary or asymmetric hydrogenation) often suffers from harsh conditions that can lead to debromination or catalyst poisoning by the pyridine nitrogen. Biocatalysis using Omega-Transaminases (


-TAs)  offers a mild, metal-free alternative with superior enantioselectivity (

).

This guide details the end-to-end protocol for the transaminase-catalyzed reductive amination of 1-(5-bromopyridin-3-yl)ethanone to its corresponding chiral amine, addressing specific challenges such as substrate solubility and equilibrium displacement.

Retrosynthetic & Mechanistic Analysis

The biocatalytic route relies on the reductive amination of the prochiral ketone using an amine donor (typically Isopropylamine or L-Alanine).

Reaction Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism .[1] The enzyme binds the amine donor, forming an aminated cofactor (PMP), which then transfers the amine to the ketone substrate.[2]

ReactionPathway Substrate 1-(5-bromopyridin-3-yl) ethanone Enzyme_PMP ω-TA (PMP-form) Substrate->Enzyme_PMP 4. Substrate Binding Donor Amine Donor (Isopropylamine) Enzyme_PLP ω-TA (PLP-form) Donor->Enzyme_PLP 1. Donor Binding Enzyme_PLP->Enzyme_PMP 2. Deamination Product Chiral Amine (Target) Enzyme_PLP->Product 6. Release Product Enzyme_PMP->Enzyme_PLP 5. Amination ByProduct Coprodcut (Acetone) Enzyme_PMP->ByProduct 3. Release Acetone

Figure 1: Ping-Pong Bi-Bi mechanism for Transaminase-mediated reductive amination.

Critical Experimental Considerations

Substrate Challenges

The 5-bromopyridine moiety presents two specific challenges:

  • Solubility: The lipophilic bromine atom and aromatic ring reduce aqueous solubility, necessitating a co-solvent system (DMSO or MeOH).

  • Inhibition: Pyridine nitrogens can coordinate with active site residues or the PLP cofactor, potentially inhibiting wild-type enzymes. High concentrations of the amine donor (Isopropylamine) can also cause substrate inhibition.[3][4]

Equilibrium Displacement

Transamination is reversible (


). To drive high conversion, we employ one of two strategies:
  • Strategy A (Process Scale): Use Isopropylamine (IPA) in large excess (10-50 equivalents). The volatile coproduct (acetone) is removed continuously or tolerated by engineered enzymes.

  • Strategy B (Lab Scale/High Cost): Use L-Alanine with a coupled system (Lactate Dehydrogenase/Glucose Dehydrogenase) to irreversibly remove the pyruvate coproduct.

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify a transaminase variant with activity toward the brominated ketone. Scale: 200 µL (96-well plate format).

Materials
  • Substrate: 1-(5-bromopyridin-3-yl)ethanone (20 mM stock in DMSO).

  • Enzyme Panel: Commercially available

    
    -TA screening kit (e.g., Codexis, Johnson Matthey, or in-house Vibrio fluvialis/Arthrobacter variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][5]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Amine Donor: Isopropylamine (IPA) hydrochloride (neutralized to pH 7.5).

Workflow
  • Master Mix Preparation: Prepare a reaction mix containing:

    • 1 M IPA (Amine Donor)[2]

    • 1 mM PLP[6]

    • 100 mM KPi Buffer (pH 7.5)

    • 2% (v/v) DMSO (final concentration)

  • Dispensing:

    • Add 180 µL of Master Mix to each well.

    • Add 1-2 mg of lyophilized enzyme powder to each well.

    • Add 20 µL of Substrate Stock (Final conc: 2 mM).

  • Incubation:

    • Seal plate with aluminum foil (photosensitive PLP).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Quench with 200 µL Acetonitrile + 0.1% Formic Acid.

    • Centrifuge (4000 rpm, 10 min) to pellet protein.

    • Analyze supernatant via HPLC (See Section 6).

Success Criteria: >5% conversion in screening indicates a "hit" worth optimizing.

Protocol 2: Gram-Scale Synthesis (Process Scale)

Objective: Scale up the best hit to produce 1.0 g of (S)-1-(5-bromopyridin-3-yl)ethanamine. Strategy: IPA Donor with optimized co-solvent loading.

Reagents
  • Substrate: 1.0 g (5.0 mmol) 1-(5-bromopyridin-3-yl)ethanone.

  • Enzyme: 50-100 mg (S)-selective

    
    -TA (e.g., ATA-113 or Vibrio variant).
    
  • Donor: Isopropylamine (IPA).[2][7]

  • Buffer: 100 mM Triethanolamine (TEA) or KPi, pH 7.5.

  • Co-solvent: DMSO.[4]

Step-by-Step Procedure
  • Buffer Preparation:

    • Dissolve IPA (21 mL, ~50 eq) in 80 mL of 100 mM Buffer.

    • Crucial: Adjust pH back to 7.5 using 6M HCl. (IPA is a strong base; failure to adjust pH will denature the enzyme).

    • Add PLP (25 mg, 1 mM final).

  • Substrate Solubilization:

    • Dissolve 1.0 g Substrate in 10 mL DMSO (10% v/v final).

    • Note: If the substrate precipitates upon addition to buffer, increase temperature to 35°C or add 0.5% Tween-80.

  • Reaction Initiation:

    • Add the DMSO-Substrate solution dropwise to the Buffer/IPA mix under stirring.

    • Add Enzyme (100 mg) suspended in 5 mL buffer.

    • Total Volume: ~100 mL.

  • Incubation:

    • Stir overhead at 150 rpm (avoid magnetic stirring bars which grind protein).

    • Temp: 30–35°C.

    • Time: 24–48 hours.

    • Open System: If possible, leave the vessel slightly open (with a filter) or use a nitrogen sweep to facilitate acetone evaporation, driving equilibrium.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract with Ethyl Acetate (2 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.

    • Basify aqueous layer to pH 12.0 with 10M NaOH.

    • Extract with MTBE or DCM (3 x 50 mL).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
Expected Results
ParameterTarget MetricNotes
Conversion > 90%Driven by IPA excess and acetone removal.
Isolated Yield > 80%Losses typically occur during extraction.
Enantiomeric Excess (

)
> 99%Intrinsic to enzymatic specificity.

Analytical Methods (QC)

Method: Chiral HPLC Column: Daicel Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm). Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (Typical):

    • (R)-Amine: 8.5 min

    • (S)-Amine: 10.2 min

    • Ketone: 5.0 min (verify with standards).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation Substrate insolubilityIncrease DMSO to 20% or add 5% MeOH.
Low Conversion (<20%) Product InhibitionUse in situ product removal (ISPR) with a resin (e.g., Amberlite) or switch to 2-phase system (Water/Toluene).
Low Conversion (<20%) Equilibrium limitationIncrease IPA equivalents or apply vacuum to remove acetone.
Yellow color fades PLP degradationAdd fresh PLP (0.5 mM) every 12 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the synthesis based on screening results.

OptimizationWorkflow Start Screening Phase (96-well plate) CheckActivity Conversion > 5%? Start->CheckActivity Hit Identify Hit Enzyme CheckActivity->Hit Yes Fail Test Different TA Class (e.g. Aspergillus vs Vibrio) CheckActivity->Fail No Opt_Solubility Solubility Check: Is Substrate Precipitating? Hit->Opt_Solubility Fail->Start Add_Cosolvent Increase DMSO to 20% or Add Surfactant Opt_Solubility->Add_Cosolvent Yes Opt_Equilibrium Equilibrium Check: Conversion Stalls at 50%? Opt_Solubility->Opt_Equilibrium No Add_Cosolvent->Opt_Equilibrium Remove_Acetone Apply N2 Sweep or Increase IPA to 50eq Opt_Equilibrium->Remove_Acetone Yes ScaleUp Gram-Scale Batch Opt_Equilibrium->ScaleUp No Remove_Acetone->ScaleUp

Figure 2: Decision matrix for optimizing biocatalytic amine synthesis.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Frodsham, L., et al. (2013). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Organic Process Research & Development, 17(10). (Describes fluoropyrimidine analogs relevant to bromopyridine). Link

  • Rodrigues, C. J. C., & Ferrer, M. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine.[4] Catalysts, 11(3), 307. Link

  • Green, A. P., et al. (2014). Engineering transaminases for the synthesis of bulky chiral amines. Angewandte Chemie International Edition, 53(40), 10714-10717. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl

The following technical guide serves as a specialized support resource for the purification and handling of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride . This document is structured to address the specific p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride . This document is structured to address the specific physicochemical challenges associated with chiral halogenated pyridine salts.

[1]

Executive Summary

  • Compound: (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride[1]

  • CAS (Generic/Free Base): 1212922-30-9 (Refers to S-isomer context)[1][2]

  • Critical Quality Attributes (CQAs): Enantiomeric Excess (%ee > 98%), Chemical Purity (> 99%), Salt Stoichiometry (1.9–2.1 HCl).

  • Primary Challenges: Hygroscopicity of the dihydrochloride salt, "oiling out" during crystallization, and potential debromination if reducing conditions are mishandled.

Phase 1: Salt Formation & Crystallization Troubleshooting

Q: My product is oiling out instead of crystallizing after adding HCl. How do I force a solid precipitate?

A: This is the most common issue with pyridine-based dihydrochloride salts.[1] The high charge density of the dication often leads to the formation of a "honey" or oil phase, particularly in the presence of trace water or excess polar solvent.

The Protocol (Anti-Solvent Crash Method):

  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous Ethanol (EtOH) or Methanol (MeOH) . Do not use water.

  • Acidification: Add 2.2 equivalents of HCl (4M in Dioxane or anhydrous Et2O) dropwise at 0°C.

    • Why Dioxane/Ether? Avoiding water is critical. Aqueous HCl will almost guarantee an oil.

  • Nucleation: If oil forms, reheat to reflux until homogenous. Stop stirring.

  • Anti-Solvent Addition: Add anhydrous Diethyl Ether (Et2O) or MTBE dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps impurities and solvent, leading to oils.

Q: The salt is extremely hygroscopic and turns sticky on the filter. How do I handle this?

A: Pyridine dihydrochlorides are notorious hydrotropes.

  • Immediate Fix: Wash the filter cake with anhydrous Et2O (to remove residual alcohol) and immediately transfer to a vacuum oven.

  • Drying: Dry at 40–45°C under high vacuum (< 10 mbar) with a P2O5 trap.

  • Storage: Store under Argon in a desiccator. If the salt becomes sticky, it has absorbed atmospheric moisture; you must recrystallize it from EtOH/Et2O to restore the crystalline lattice.

Phase 2: Enantiomeric Purity (Chiral Resolution)[1]

Q: My enantiomeric excess (ee) is only 85-90%. Can I upgrade the optical purity via recrystallization of the 2HCl salt?

A: No. HCl salts typically form conglomerates or solid solutions that do not effectively discriminate between enantiomers during crystallization. You must switch to a Tartrate Resolution strategy before reforming the HCl salt.

The Resolution Workflow:

  • Free Base Liberation: Treat the low-ee salt with 1M NaOH and extract into DCM.

  • Chiral Acid Screening: Use L-(+)-Tartaric acid or dibenzoyl-L-tartaric acid .[1] These acids form diastereomeric salts with alpha-methyl benzylamine analogs, allowing for separation based on solubility differences.[1]

  • Recrystallization: Crystallize the tartrate salt from Ethanol/Water (9:1) . The (S)-amine L-tartrate complex typically crystallizes out, leaving the (R)-isomer in the mother liquor.[1]

  • Salt Swap: Once ee > 99% (checked via Chiral HPLC), liberate the base and reform the 2HCl salt.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Racemic or Low ee) FreeBase Isolate Free Base (DCM Extraction) Crude->FreeBase Resolution Resolution with L-Tartaric Acid FreeBase->Resolution Add 1.0 eq Acid Cryst Recrystallize Tartrate Salt (EtOH/H2O) Resolution->Cryst CheckEE Check %ee (Chiral HPLC) Cryst->CheckEE CheckEE->Cryst ee < 98% SaltForm Salt Exchange (HCl in Dioxane) CheckEE->SaltForm ee > 98% Final Pure (S)-Amine 2HCl (>99% ee, >98% purity) SaltForm->Final Precipitate w/ Et2O

Caption: Logical workflow for upgrading enantiomeric excess via tartrate resolution prior to final HCl salt formation.

Phase 3: Impurity Removal & Chemical Stability[1]

Q: I see a des-bromo impurity (approx. 5%) in my LC-MS. Where did it come from?

A: The des-bromo analog (1-pyridin-3-yl-ethanamine) is a critical impurity often generated during synthesis if Catalytic Hydrogenation (Pd/C, H2) was used to reduce an oxime or imine intermediate.[1]

  • Causality: Aryl bromides are labile under standard hydrogenation conditions.

  • Removal: This impurity co-crystallizes with the product. It is extremely difficult to remove via recrystallization.

  • Prevention: You must use Hydride Reductions (e.g., NaBH4/NiCl2 or Borane-DMS) or Enzymatic Transamination for the synthesis step. If the impurity is already present, you must perform Flash Chromatography on the free base (DCM/MeOH/NH3) before salt formation.

Q: What is the stability profile of the free base vs. the salt?

A:

  • Free Base: Oxidatively unstable. The primary amine can react with atmospheric CO2 to form carbamates or oxidize to N-oxides.[1] Store cold (-20°C) and use immediately.

  • 2HCl Salt: Chemically stable but physically unstable (hygroscopic).

Data: Solvent Screening for Recrystallization (2HCl Salt)
Solvent SystemRatio (v/v)OutcomeRecommendation
MeOH / Et2O 1:4White PowderHighly Recommended (High yield, good purity)
EtOH / Hexane 1:3Oiling OutNot Recommended (Polarity mismatch)
iPrOH (Isopropanol) 100%CrystalsGood for final polishing (Lower yield)
Water / EtOH AnyOil / Sticky GumAvoid (Water prevents lattice formation)

Phase 4: Analytical Validation

Q: How do I validate the salt stoichiometry?

A: Elemental Analysis (CHN) is the gold standard, but Silver Nitrate Titration (for Cl content) is faster for process control.

  • Target Cl Content: ~35.3% (Calculated for C7H9BrN2[1] · 2HCl).

  • If Cl < 30%, you likely have the monohydrochloride or mixed salt. Reslurry in Et2O with excess HCl/Dioxane.

Visualization: Impurity Fate Map

ImpurityFate Start Crude Amine Process1 Flash Column (Free Base) Start->Process1 DesBromo Des-Bromo Impurity (From Hydrogenation) DesBromo->Process1 Removed here Enantiomer (R)-Enantiomer Process2 Tartrate Cryst. Enantiomer->Process2 Removed here Inorganic Inorganic Salts Process3 Free Base Extraction Inorganic->Process3 Removed (Aq. phase) Process1->Process2 Process2->Process3

Caption: Fate mapping of key impurities showing the specific unit operation required for their removal.

References

  • Vertex AI Search. (2026). Synthesis of (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride. Organic Syntheses / PMC. Link

  • PubChem. (2025).[3] (R)-1-(5-Bromopyridin-3-yl)ethanamine Compound Summary. National Library of Medicine.[3] Link[3]

  • Murov, S. (2015).[3] Experiments in Recrystallization and Solvent Selection. Murov.info. Link

  • University of Baghdad. (2024). Purification of Organic Solids by Recrystallization. College of Science. Link

Sources

Optimization

Overcoming low yields in bromopyridine amine synthesis

Executive Summary: The "Pyridine Problem" Synthesizing aminopyridines from bromopyridines is a deceptive challenge. While seemingly similar to standard aryl halide couplings, the pyridine ring introduces two distinct fai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Synthesizing aminopyridines from bromopyridines is a deceptive challenge. While seemingly similar to standard aryl halide couplings, the pyridine ring introduces two distinct failure modes that often result in yields <20%:

  • Catalyst Sequestration (Pd-Catalysis): The lone pair on the pyridine nitrogen (

    
    ) is a competent 
    
    
    
    -donor. It binds competitively to the Palladium center, displacing phosphine ligands and forming inactive bis-pyridine-Pd complexes (The "Dead Catalyst" Sink).
  • Electronic Mismatch (

    
    ):  While electron-deficient, the 3-position of pyridine cannot stabilize the Meisenheimer intermediate, rendering Nucleophilic Aromatic Substitution (
    
    
    
    ) impossible. Conversely, the 2- and 4-positions allow
    
    
    but often require forcing conditions that degrade sensitive amines.

This guide provides a logic-driven workflow to bypass these mechanisms, utilizing Third-Generation Buchwald Precatalysts and optimized


 protocols.

Diagnostic Workflow: Method Selection

Do not default to Palladium catalysis immediately. Use this decision matrix to select the most atom-economical pathway.

G cluster_legend Key Start Input: Bromopyridine Isomer Pos Position of Bromine? Start->Pos C2C4 2-Bromo or 4-Bromo Pos->C2C4 C3 3-Bromo Pos->C3 AmineType Nucleophile Type? C2C4->AmineType Aliphatic Aliphatic/Cyclic Amine (e.g., Morpholine, Piperidine) AmineType->Aliphatic Aniline Aniline / Weak Nucleophile AmineType->Aniline MethodA METHOD A: SNAr (DMSO, 120°C, Base) Aliphatic->MethodA MethodB METHOD B: Pd-Catalysis (BrettPhos Pd G4) Aniline->MethodB Low Reactivity C3->MethodB Electronic Requirement Green Favored Pathway Red Difficult Pathway

Figure 1: Decision matrix for selecting between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Cross-Coupling.

Method A: Optimization (2- & 4-Bromopyridines)

For aliphatic amines at the 2- or 4-position, Palladium is often unnecessary. Failure here is usually due to solvent choice or insufficient temperature.

The Protocol:

  • Solvent: Switch from THF or Dioxane to DMSO or NMP . The high dielectric constant stabilizes the anionic Meisenheimer intermediate.

  • Base: Use DIPEA (3.0 equiv) or K₂CO₃ .

  • Temperature: 100–130 °C is standard.

  • Microwave: Highly recommended. 30 minutes at 140 °C in DMSO often achieves quantitative conversion where reflux fails.

Why it fails:

  • Bromine vs. Fluorine: Bromine is a poorer leaving group than fluorine in

    
     because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. Tip:  If the bromide yield is low (<30%), switch to 2-fluoropyridine  if commercially available; reaction rates can increase by 100-fold.
    

Method B: Buchwald-Hartwig Optimization (The "Gold Standard")

This section addresses the 3-bromopyridine cases and difficult 2/4-couplings (anilines).

The Mechanism of Failure: Catalyst Poisoning

Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ + BINAP often fail because the pyridine nitrogen coordinates to the Pd(II) center, preventing the reduction to Pd(0) or blocking the oxidative addition site.

Poison PreCat Pd Precatalyst Active L-Pd(0) (Active Species) PreCat->Active Activation Dead [L-Pd-Pyridine] (Inactive Complex) Active->Dead N-Binding (Poisoning) Prod C-N Coupled Product Active->Prod Oxidative Addition Cycle Pyridine Pyridine Substrate (N-Donor) Dead->Active Reversible (Slow)

Figure 2: Competitive inhibition pathway where pyridine nitrogen sequesters the active catalyst.

The Solution: Bulky Ligands & G4 Precatalysts

To overcome poisoning, you must use ligands that are sterically bulky enough to physically block the pyridine nitrogen from binding to the palladium, while still allowing the oxidative addition of the C-Br bond.

Recommended System:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Source: BrettPhos Pd G4 (Generation 4 Precatalyst).

    • Why G4? It contains a methylated biaryl backbone that ensures rapid, irreversible reduction to Pd(0) even at room temperature, saturating the solution with active catalyst before the pyridine can sequester the metal [1].

Validated Protocol (BrettPhos Pd G4)

Reagents:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G4 (1–3 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with BrettPhos Pd G4, NaOtBu, and the solid amine/bromide.

  • Purge: Evacuate and backfill with Argon (3x). Oxygen kills the active L-Pd(0) species immediately.

  • Solvent: Add anhydrous dioxane.

  • Activation: Stir at 40 °C for 5 minutes.

    • Checkpoint: The solution should turn from pale yellow/orange to a rich amber/brown. If it turns black (precipitate) immediately, the catalyst has decomposed (see Troubleshooting).

  • Reaction: Heat to 80–100 °C for 2–12 hours.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residuals.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction turns black immediately "Pd-Black" formation. The ligand has dissociated, and Pd(0) has aggregated.1. Ensure solvent is degassed.2. Switch to Pd-PEPPSI-IPr catalyst, which is stabilized by an NHC ligand and is more robust against aggregation [2].
No conversion (Starting Material remains) Catalyst Poisoning (N-binding).1. Increase catalyst loading to 5 mol%.2. Switch to tBuBrettPhos Pd G3/G4 (bulkier).3. Ensure temperature is >80°C to promote ligand exchange.
Product is de-halogenated (Pyridine only)

-Hydride elimination or solvent participation.
1. Switch base from NaOtBu to Cs₂CO₃ (weaker base reduces side reactions).2. Avoid alcoholic solvents.
Low yield with ester/cyano groups Base incompatibility (hydrolysis).Switch base to K₃PO₄ (finely ground) and use tBuOH or tAmylOH as solvent. Run at 80°C.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916–920. Link

  • Organ, M. G., et al. (2007). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides and Bromides." Chemistry – A European Journal, 13(1), 150–157. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Troubleshooting

Technical Support Center: Purification &amp; Quality Control for (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine

Case ID: #BP-CHIRAL-005 Status: Open Subject: Impurity Removal and Process Optimization for (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BP-CHIRAL-005 Status: Open Subject: Impurity Removal and Process Optimization for (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the synthesis and purification of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (CAS: 1211534-75-6). This intermediate is a critical scaffold for KRAS and SHP2 inhibitors. The presence of the 5-bromo handle makes this molecule sensitive to dehalogenation, while the chiral center at the


-position requires strict enantiomeric control.

This guide addresses the three most reported critical quality attributes (CQAs) for this molecule:

  • Enantiomeric Excess (ee%): Preventing racemization and removing the (R)-enantiomer.

  • Chemical Purity: Removing unreacted ketone and "des-bromo" byproducts.

  • Process Efficiency: Optimizing yield in Biocatalytic (ATA) and Ellman Auxiliary routes.

Module 1: Biocatalytic Synthesis (Transaminase) Troubleshooting

Context: The most efficient modern route utilizes


-Transaminases (ATA) to convert 1-(5-bromopyridin-3-yl)ethanone directly to the chiral amine.
Common Issue: Incomplete Conversion (Residual Ketone)

Symptom: HPLC shows 80-90% conversion, but the reaction stalls, leaving difficult-to-separate ketone. Root Cause: Transaminase reactions are equilibrium-limited. If Isopropylamine (IPA) is used as the amine donor, the coproduct is Acetone. Accumulation of Acetone inhibits the enzyme and pushes the equilibrium backward.

Protocol: Equilibrium Displacement System To drive conversion to >98%, you must actively remove the coproduct (Acetone).

  • System Setup: Use an open system with a nitrogen sweep or reduced pressure (if the enzyme is stable).

  • Temperature: Operate at 30–35°C (optimal for Vibrio fluvialis or Chromobacterium violaceum ATAs).

  • Scavenger: If physical removal is impossible, use a coupled enzyme system (ADH/GDH) to reduce Acetone to Isopropanol (though this alters cofactor regeneration requirements).

Common Issue: "Des-Bromo" Impurity Formation

Symptom: Appearance of (S)-1-(pyridin-3-yl)ethan-1-amine (Mass M-79/81). Root Cause: While ATAs are chemoselective, if you are using a coupled system for cofactor regeneration that involves metal contaminants or harsh reducing environments, debromination can occur. Corrective Action: Ensure your buffer system is free of transition metals. ATAs do not require metal catalysts, making this route safer for the Ar-Br bond than chemical hydrogenation.

Visualization: Transaminase Equilibrium Logic

Transaminase_Workflow Ketone Substrate: 1-(5-Br-Py)-ethanone Enzyme w-Transaminase (PLP Cofactor) Ketone->Enzyme IPA Donor: Isopropylamine IPA->Enzyme Product Product: (S)-Amine Enzyme->Product Acetone Byproduct: Acetone Enzyme->Acetone Acetone->Enzyme Inhibition Removal Equilibrium Shift: N2 Sweep / Vacuum Acetone->Removal Active Removal Required

Figure 1: The thermodynamic equilibrium of Transaminase reactions. Active removal of Acetone is required to prevent product inhibition and reverse reaction.

Module 2: Chemical Synthesis (Ellman Auxiliary) Troubleshooting

Context: Using (S)-(-)-tert-Butanesulfinamide to form the chiral imine, followed by reduction.

Common Issue: Low Diastereomeric Ratio (dr)

Symptom: Final ee% is <95% after hydrolysis. Root Cause: Poor stereocontrol during the reduction of the N-sulfinyl ketimine. Technical Insight: The choice of reducing agent dictates the transition state.

  • NaBH4: Often gives lower dr (approx 90:10) due to smaller size.

  • L-Selectride (Lithium tri-sec-butylborohydride): The bulky hydride attacks from the less hindered face, typically boosting dr to >98:2.

Protocol: High-Fidelity Reduction

  • Cool the N-sulfinyl ketimine solution (in THF) to -78°C .

  • Add L-Selectride (1.1 equiv) slowly.

  • Maintain -78°C for 2 hours before warming to RT.

  • Critical Check: Analyze the intermediate sulfinamide by HPLC before acid hydrolysis. If dr is low, recrystallize the sulfinamide intermediate from Hexane/EtOAc.

Common Issue: Loss of Bromine (Debromination)

Symptom: Loss of the bromine atom during reduction. Root Cause: Radical mechanisms or transition metal contamination (Pd, Ni) during reduction. Corrective Action: Avoid catalytic hydrogenation (H2/Pd-C) for this step. Use hydride reagents (NaBH4, L-Selectride) which are chemically orthogonal to the aryl bromide.

Visualization: Ellman Auxiliary Workflow

Ellman_Route Start Ketone + (S)-t-Bu-Sulfinamide Condensation Condensation (Ti(OEt)4) Start->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Reduction Reduction (L-Selectride vs NaBH4) Imine->Reduction Stereo-determining Step Intermed Sulfinamide Diastereomer Reduction->Intermed Hydrolysis Hydrolysis (HCl/MeOH) Intermed->Hydrolysis Final (S)-1-(5-Br-Py)ethanamine Hydrolysis->Final

Figure 2: The Ellman Auxiliary pathway. The reduction step is the critical control point for enantiomeric purity.

Module 3: Downstream Processing & Purification

Impurity Profile & Removal Strategies
Impurity TypeChemical IdentityRemoval Strategy
Enantiomer (R)-1-(5-Bromopyridin-3-yl)ethan-1-amineChemical Resolution: Formation of diastereomeric salt with L-Tartaric Acid or (S)-Mandelic Acid . Recrystallize from EtOH.
Starting Material 1-(5-Bromopyridin-3-yl)ethanoneAcid/Base Extraction: The amine is basic. Dissolve crude in 1N HCl, wash with EtOAc (removes ketone), then basify aqueous layer to pH 10 and extract amine with DCM.
Des-Bromo 1-(pyridin-3-yl)ethan-1-amineFlash Chromatography: Difficult to separate by extraction. Requires silica gel chromatography (DCM/MeOH/NH4OH) or preparative HPLC. Prevention is better than cure.
Sulfinyl Byproducts tert-butanesulfinic acid estersAcid Wash: These degrade into water-soluble byproducts during the HCl hydrolysis step and are removed in the aqueous wash.
Standard Operating Procedure: Classical Resolution (Polishing)

If your ee% is 90–95%, use this polishing step to reach >99%.

  • Dissolution: Dissolve 10g of crude amine (free base) in 50 mL Ethanol.

  • Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in warm Ethanol.

  • Crystallization: Allow to cool slowly to room temperature, then 0°C.

  • Filtration: Collect the precipitate. The (S)-amine/L-tartrate salt typically crystallizes out, while the (R)-isomer remains in the mother liquor (verify specific rotation).

  • Liberation: Suspend salt in DCM, add 1N NaOH, and separate organic layer.

Module 4: Analytical Methodologies

Question: How do I separate the enantiomers on HPLC?

Recommended Method (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The enantiomers should show baseline separation. The 5-bromo substituent provides sufficient pi-pi interaction with the stationary phase for resolution.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Impurity/Issue CheckEE Is it an Enantiomer Issue? (ee < 98%) Problem->CheckEE CheckChem Is it Chemical Purity? (Ketone/Byproducts) Problem->CheckChem Resolution Perform Salt Resolution (L-Tartaric Acid) CheckEE->Resolution Post-Synthesis OptimizeRed Switch Reducing Agent (Use L-Selectride) CheckEE->OptimizeRed During Synthesis AcidBase Acid/Base Extraction (Removes Neutral Ketone) CheckChem->AcidBase Ketone Present Chromatography Column Chromatography (Removes Des-bromo) CheckChem->Chromatography Des-bromo Present

Figure 3: Decision matrix for identifying and treating specific impurity classes.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Kelly, S. A., et al. (2018).[1] "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews, 118(1), 349–367.[1] Link

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromopyridines

[1][2] Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting catalytic failure, regioselectivity issues, and purification challenges in bromopyridine cross-couplings. Introduction: The "Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting catalytic failure, regioselectivity issues, and purification challenges in bromopyridine cross-couplings.

Introduction: The "Pyridine Paradox"

Bromopyridines are ubiquitous in medicinal chemistry (e.g., Etoricoxib, Vismodegib) yet remain notorious for causing catalytic failure. As your Application Scientist, I often see researchers treating bromopyridines like simple aryl bromides. This is the primary cause of failure.

Pyridines possess a basic nitrogen atom capable of displacing phosphine ligands and coordinating tightly to Palladium(II).[1] This creates a thermodynamic sink—an "off-cycle" resting state that shuts down the catalytic turnover. Furthermore, the electron-deficient nature of the pyridine ring alters the rate of oxidative addition (OA) depending on the bromine's position relative to the nitrogen.

This guide moves beyond "add more catalyst" and focuses on mechanistic troubleshooting using modern precatalyst systems.

Troubleshooting Guide (Q&A Format)

Category 1: Catalyst Deactivation & Poisoning[2]

Q: My reaction turns black and stalls immediately. I'm using Pd(PPh₃)₄. What is happening?

A: You are experiencing the "Pyridine Trap."[1] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for bromopyridines because the pyridine substrate itself acts as a ligand.[1] The basic nitrogen binds to the electrophilic Pd(II) center formed after oxidative addition, displacing your phosphine ligands. This forms a stable, inactive bis-pyridine Pd complex.

The Fix: Switch to Bulky, Electron-Rich Ligands or Precatalysts .[1]

  • Why: Sterically demanding ligands (e.g., XPhos, tBuXPhos, or NHCs like IPr) create a crowded environment around the Pd center. This steric bulk physically prevents the pyridine nitrogen from coordinating, forcing the cycle forward.

  • Recommendation: Use Pd-PEPPSI-IPr or XPhos Pd G4 .[1] These are "pre-formed" active species that are resistant to inhibition.[1]

Category 2: Positional Reactivity (2-Bromo vs. 3-Bromo)

Q: My 3-bromopyridine coupling works fine, but the exact same conditions fail for 2-bromopyridine. Why?

A: This is a classic electronic and chelation issue.

  • 3-Bromopyridine: Behaves similarly to an electron-deficient aryl bromide.[1] Standard OA occurs.

  • 2-Bromopyridine: The C-Br bond is adjacent to the nitrogen.[1] While the position is highly electron-deficient (good for OA), the nitrogen atom can direct the Pd into a stable chelate or simply block the approach of the bulky catalyst required to facilitate the coupling.

The Fix:

  • Use Pd-PEPPSI-IPr: This catalyst is specifically designed with a "throw-away" 3-chloropyridine ligand.[1] It initiates rapidly and the bulky NHC ligand (IPr) facilitates the difficult oxidative addition at the 2-position.

  • Base Selection: 2-Bromopyridines are sensitive to nucleophilic attack by strong bases (forming 2-alkoxypyridines via SNAr).[1] Switch from NaOtBu to milder bases like K₃PO₄ or Cs₂CO₃ .

Category 3: Buchwald-Hartwig Amination Failures

Q: I'm trying to aminate a bromopyridine, but I'm getting low yields and significant hydrodehalogenation (reduction).

A: Reductive elimination is the bottleneck here.[1] Pyridines are electron-poor, which actually helps reductive elimination, but if the amine is also electron-poor or sterically hindered, the complex waits too long, leading to


-hydride elimination or protodehalogenation.

The Fix:

  • Ligand: Use BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Protocol Adjustment: Ensure your solvent is strictly anhydrous.[1] Protodehalogenation often sources protons from wet solvent.[1]

  • Precatalyst: Use BrettPhos Pd G4 .[1] The G4 scaffold ensures rapid activation at lower temperatures, minimizing thermal decomposition pathways.

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the "Pyridine Trap" (Catalyst Poisoning).

G Pd0 Active Catalyst L-Pd(0) OA_Step Oxidative Addition (Ar-Pd-Br) Pd0->OA_Step + Bromopyridine Pyridine_Trap THE PYRIDINE TRAP Stable Bis-Pyridine Complex (Catalyst Death) OA_Step->Pyridine_Trap N-Coordination (If Ligand is small) Transmetalation Transmetalation (Base/Boronic Acid) OA_Step->Transmetalation Productive Path (Bulky Ligand) Prod_Cycle Reductive Elimination (Product Release) Transmetalation->Prod_Cycle Prod_Cycle->Pd0 Regeneration

Caption: The "Pyridine Trap" occurs when the pyridine nitrogen displaces ligands on Pd(II), halting the cycle. Bulky ligands prevent this path.

Master Protocol: The "Gold Standard" for Bromopyridines

This protocol uses Pd-PEPPSI-IPr , a robust "user-friendly" catalyst that resists air oxidation and pyridine poisoning. It is superior to Pd(PPh₃)₄ for heteroaryl couplings [1][6].[1]

Materials
  • Electrophile: Bromopyridine (1.0 equiv)[2][1][3]

  • Nucleophile: Boronic Acid/Pinacol Ester (1.2–1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) for difficult cases.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water.[2][1]

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Bromopyridine, Boronic Acid, Base, and Pd-PEPPSI-IPr catalyst.

    • Note: Pd-PEPPSI-IPr is air-stable and can be weighed on the bench.[1]

  • Degas Solvents: This is critical. Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine/NHC ligands.

  • Addition: Add the solvent mixture to the vial. Cap the vial with a septum-lined screw cap.

  • Inert Atmosphere: Purge the headspace with Argon for 2 minutes.

  • Reaction: Heat to 80°C for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[4] If conversion stalls at 50%, add 1 mol% more catalyst and ensure the reaction is still under inert gas.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.

    • Crucial Step: Pyridines bind Pd residues.[1] Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous cysteine solution to remove residual Palladium.

Data Summary: Ligand Performance on 2-Bromopyridine

Comparison of catalyst systems for the coupling of 2-bromopyridine with phenylboronic acid (Yields approximate based on literature aggregates [1][6][9]).

Catalyst SystemLigand TypeYield (24h)Notes
Pd(PPh₃)₄ Monodentate Phosphine< 30%Fails due to N-poisoning and instability.[1]
Pd(dppf)Cl₂ Bidentate Phosphine40–60%Better stability, but slow oxidative addition.
XPhos Pd G4 Biaryl Phosphine (Bulky)> 90%Excellent.[1] Bulk prevents N-coordination.[1]
Pd-PEPPSI-IPr NHC (Carbene)> 95% Best in Class. Extremely robust; "throw-away" ligand mechanism.[1]

References

  • Organ, M. G., et al. Pd-PEPPSI-IPr: A Novel and Efficient PEPPSI Precatalyst.[1] ResearchGate. [Link]

  • Szostak, M., et al. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[1][5] Organic Chemistry Portal. [Link]

  • Organ, M. G., et al. Two Flavors of PEPPSI-IPr: Activation and Diffusion Control in a Single NHC-Ligated Pd Catalyst? ACS Publications. [Link]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). [Link]

  • Fairlamb, I. J. S., et al. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters.[1] NCBI/PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl

Topic: 1H NMR Spectrum of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] Executive Summary The chira...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine 2HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

The chiral building block (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride is a critical intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor agonists.[1][2][3][4] Its structural integrity relies on two distinct features: the 3,5-disubstituted pyridine core and the chiral ethylamine tail .[4]

This guide provides a technical comparison of the dihydrochloride (2HCl) salt versus its free base and racemic alternatives.[2][3][4] It establishes a self-validating NMR protocol to confirm identity, stoichiometry, and enantiomeric excess (ee), addressing the common "salt disproportionation" errors often seen in batch manufacturing.

Part 1: Structural & Comparative Analysis

In drug development, the choice between the free base and the salt form is rarely arbitrary. For this pyridine derivative, the 2HCl salt is the industry standard for stability, yet it complicates spectral analysis.

Comparison 1: Salt Form (2HCl) vs. Free Base

The 2HCl salt protonates both the primary amine and the pyridine nitrogen. This dual protonation significantly alters the chemical environment (chemical shifts) compared to the free base.[2][3][4]

Feature(S)-Isomer 2HCl Salt (Preferred)Free Base (Alternative)Implication for Analysis
Solubility High in

, DMSO-

, MeOH-

High in

, DCM
Solvent choice dictates peak position.[1][2][3][4]
Stability Hygroscopic solid; resistant to oxidation.[2][3][4]Oily liquid/waxy solid; prone to

-oxidation.[1][2][3][4]
2HCl is preferred for long-term storage.[1][2][3]
Pyridine Shifts Downfield Shift (+0.5 - 1.0 ppm) due to pyridinium formation (

).[1][2][3][4]
Standard aromatic range (7.0 - 8.5 ppm).[1][2][3][4]Do not confuse salt shifts with impurity peaks.[3][4]
Amine Protons Visible as broad singlet (~8.5 ppm) in DMSO-

.[1][2][3][4]
Often invisible or very broad; exchanges rapidly.[3][4]Salt form allows integration of

protons to confirm stoichiometry.[3][4]
Comparison 2: (S)-Enantiomer vs. Racemate

Standard 1H NMR cannot distinguish between (S) and (R) enantiomers in an achiral environment.[2][3][4] To validate the "S" designation, comparative techniques are required.

Method(S)-Enantiomer Racemate Performance Note
Standard 1H NMR Identical Spectrum.Identical Spectrum.Ineffective for chiral purity.[2][3][4]
Mosher's Acid Analysis Distinct diastereomeric shifts (doublets split).[2][3][4]Overlapping signal sets.[3][4]Gold Standard for NMR-based %ee determination.[1][2][3][4]
Chiral HPLC Single peak (

~X min).
Two peaks (1:1 ratio).[2][3][4][5]Required for GMP release testing.[3]

Part 2: 1H NMR Technical Guide

Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of the 2HCl salt in 0.6 mL of DMSO-

    
     .
    
    • Note: Avoid

      
       if observing the ammonium (
      
      
      
      ) protons is required, as deuterium exchange will silence them.[2][4]
  • Instrument Parameters: Minimum 400 MHz (600 MHz preferred for resolving aromatic coupling). 30°C.[3]

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[2][3][4]

Predicted Spectral Data & Assignment (DMSO- )

The 3,5-disubstitution pattern creates a specific "isolated spin system" appearance in the aromatic region.[4]

PositionTypeShift (

, ppm)
MultiplicityIntegralMechanistic Insight

Amine8.40 – 8.70 Broad Singlet3HOverlaps with aromatic region.[1][2][3][4] Confirms salt formation.[3][4] Disappears in

.
H-2 Aromatic8.80 – 8.95 Doublet (d)1HMost deshielded due to flanking

and

.[1][2][3][4]
H-6 Aromatic8.70 – 8.85 Doublet (d)1HDeshielded by

and alkyl group.[1][2][3][4]
H-4 Aromatic8.30 – 8.50 Triplet (t)*1H"Para" to Nitrogen.[1][2][3][4] *Appears as triplet due to meta-coupling (

) with H-2/H-6.[1][2][3][4]
CH Methine4.40 – 4.60 Quartet (q)1HCoupled to methyl group.[2][3][4] Deshielded by ammonium cation.[3][4]

Methyl1.55 – 1.65 Doublet (d)3HDiagnostic doublet (

).[2][3][4]

Critical QC Check: In the 2HCl salt, the integral ratio of the aromatic region (3H) to the methyl doublet (3H) must be exactly 1:1. If the aromatic integral is low, the sample may contain inorganic salts or excess HCl moisture.[4]

Common Impurity Signals
  • Ethanol/Isopropanol: Residual recrystallization solvents (check 1.0–1.2 ppm and 3.5–4.0 ppm).[2][3][4]

  • Triethylamine: Often used to free-base; check for quartets at 2.4 ppm if the salt was formed via neutralization.[1][2][3]

Part 3: Validation Workflow

The following diagram outlines the logical flow for validating the (S)-2HCl salt, ensuring both chemical structure and stereochemical purity.

ValidationWorkflow Start Crude (S)-1-(5-Bromopyridin-3-yl) ethan-1-amine 2HCl Solubility Solubility Test (DMSO-d6 vs D2O) Start->Solubility NMR_DMSO 1H NMR (DMSO-d6) Check NH3+ Integration Solubility->NMR_DMSO Sample Prep Stoichiometry Decision: Salt Ratio Is NH3+ visible & 3H? NMR_DMSO->Stoichiometry Chiral_Analysis Chiral Analysis (HPLC or Mosher's NMR) Stoichiometry->Chiral_Analysis Yes (Pure Salt) Reprocess Reprocess: Adjust HCl eq. or Recrystallize Stoichiometry->Reprocess No (Free base present) Release Release Validated (S)-Isomer 2HCl Chiral_Analysis->Release ee > 98% Chiral_Analysis->Reprocess ee < 98% (Racemized) Reprocess->Solubility

Caption: Logical workflow for confirming salt stoichiometry and enantiomeric excess prior to release.

References

  • Anderson, J. E., et al. "Proton Transfer Interactions in Pyridine-HCl Systems."[4] The Journal of Chemical Physics, vol. 67, no.[4] 1, 1977. Link (Establishes the downfield shift mechanism of pyridine ring protons upon protonation).[2][3][4]

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Enantiomeric Resolution." Phenomenex Technical Resources, 2024.[4] Link (Methodology for separating amine enantiomers).[2][3][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79018221, (R)-1-(5-Bromopyridin-3-yl)ethanamine."[2][3][4] PubChem, 2025.[4] Link (Structural data for the enantiomeric series).[2][3][4]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.[4] (Authoritative text for calculating substituent effects on pyridine rings).

Sources

Comparative

Structure-Activity Relationship of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine analogs. It is designed for medicinal chemists and drug discovery professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine analogs. It is designed for medicinal chemists and drug discovery professionals, focusing on the utility of this chiral scaffold in optimizing potency, selectivity, and physicochemical properties for targets such as SHP2 , SOS1 , and ALK .

Executive Summary: The "Privileged" Pyridine Scaffold

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine is a high-value chiral building block in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore for introducing a chiral amine handle with a defined vector (5-bromo position) for further elaboration.

Unlike simple benzylamines, the 3-pyridyl core offers superior aqueous solubility and a specific hydrogen-bond acceptor capability, while the 5-bromo substituent provides a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) to access diverse chemical space. This guide compares the (S)-enantiomer against its (R)-counterpart and phenyl analogs, evaluating their performance in kinase and phosphatase inhibition.

Comparative Analysis: Scaffold Performance

The following table summarizes the physicochemical and biological impact of modifying the core scaffold.

Table 1: SAR Comparison of Core Modifications
Feature(S)-1-(5-Bromopyridin-3-yl) (Subject)(R)-Enantiomer Phenyl Analog (3-Bromophenyl)2-Pyridyl Isomer
Chirality (S)-Configuration (R)-Configuration(S)-Configuration(S)-Configuration
LogP (Calc) ~1.8 (Moderate)~1.8~2.5 (High)~1.6
Solubility High (Pyridine N protonation)HighLowModerate
Metabolic Stability Moderate (N-oxidation risk)ModerateHighLow (Oxidative deamination)
Binding Mode H-Bond Acceptor (Pyridine N)Steric Clash (Target dependent)Hydrophobic InteractionChelation risk
Primary Utility SHP2, SOS1, ALK Inhibitors Crizotinib-like Kinase InhibitorsGeneral Kinase InhibitorsMetal-dependent Enzymes

Analyst Insight: The (S)-configuration is frequently preferred in targets like SHP2 (e.g., allosteric inhibitors) where the methyl group occupies a specific hydrophobic sub-pocket. The pyridine nitrogen is crucial for reducing lipophilicity (LogP) compared to the phenyl analog, improving the drug-likeness (QED) of the final molecule.

Detailed Structure-Activity Relationship (SAR)

The Chiral Vector (Methyl Group)

The


-methyl group creates a chiral center that locks the conformation of the amine.
  • Performance: In SHP2 allosteric inhibitors , the (S)-methyl group typically directs the amine nitrogen toward an acidic residue (e.g., Glu/Asp) in the tunnel region, enhancing potency by 10–100x compared to the achiral benzylamine.

  • Comparison: The (R)-enantiomer often faces steric repulsion in these specific pockets, leading to a "eutomer/distomer" potency ratio of >50:1.

The 5-Bromo "Growth" Vector

The bromine atom at the 5-position is not just a halogen; it is a synthetic handle .

  • Suzuki Coupling: Allows attachment of heteroaryl groups (e.g., pyrazoles, thiazoles) to reach the "solvent front" or adjacent sub-pockets.

  • Buchwald Coupling: Enables the formation of bi-aryl amines, critical for SOS1 inhibitors where the pyridine acts as a linker.

  • SAR Data: Replacing Br with Cl reduces lipophilicity but eliminates the coupling vector. Replacing Br with a Methyl group often retains potency but loses the ability to extend the scaffold.

The Pyridine Nitrogen (3-Position)
  • Solubility: The pyridine N (pKa ~3-4) remains unprotonated at physiological pH but aids solubility in formulation (pH < 2).

  • Interaction: It often forms a water-mediated H-bond in the binding pocket, a feature absent in phenyl analogs.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman's Auxiliary

To ensure high enantiomeric excess (>98% ee) of the (S)-amine.

  • Condensation: React 5-bromo-3-acetylpyridine (1.0 eq) with (S)-(-)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in dry THF. Reflux for 12h.

  • Reduction: Cool to -48°C. Add L-Selectride (or NaBH4 for lower diastereoselectivity) dropwise. Stir for 4h.

    • Mechanism:[1][2] The bulky sulfinyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide.

  • Hydrolysis: Treat with 4M HCl in dioxane/MeOH to cleave the auxiliary.

  • Purification: Recrystallize the HCl salt from EtOH/Et2O.

  • Validation: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target ee > 98%.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

To derivatize the 5-bromo position.[3]

  • Reagents: Combine (S)-1-(5-bromopyridin-3-yl)ethanamine (protected as Boc-carbamate), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq).

  • Solvent: Dioxane/Water (4:1). Degas with N2.

  • Condition: Microwave irradiation at 110°C for 1h.

  • Workup: Extract with EtOAc, dry over MgSO4. Deprotect Boc with TFA/DCM.

Visualizing the SAR Workflow

The following diagram illustrates the strategic modification of the scaffold and its downstream effects.

SAR_Workflow Core (S)-1-(5-Bromopyridin-3-yl) ethan-1-amine Vector_Br 5-Bromo Position (Growth Vector) Core->Vector_Br Derivatization Vector_N Pyridine Nitrogen (Solubility/H-Bond) Core->Vector_N Core Property Vector_Chiral (S)-Chiral Center (Stereoselectivity) Core->Vector_Chiral Binding Mode Target_SOS1 SOS1 Inhibitors (Linker Scaffold) Vector_Br->Target_SOS1 Outcome_Library Library Generation (via Suzuki/Buchwald) Vector_Br->Outcome_Library Outcome_Solubility Improved Solubility (vs Phenyl Analog) Vector_N->Outcome_Solubility Target_SHP2 SHP2 Inhibitors (Allosteric Pocket) Vector_Chiral->Target_SHP2 Outcome_Potency Increased Potency (10-100x vs Racemic) Vector_Chiral->Outcome_Potency

Figure 1: Strategic SAR vectors of the (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine scaffold.

References

  • World Health Organization. (2022).[2] International Nonproprietary Names for Pharmaceutical Substances (INN). (Lists various inhibitors using pyridine-ethylamine scaffolds).

  • Google Patents. (2020). WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof (SHP2 Inhibitors). (Describes 5-bromopyridin-3-yl intermediates).

  • Google Patents. (2019). WO2019156439A1 - Compounds for inhibiting TNIK and medical uses thereof (SOS1/TNIK context).

  • National Institutes of Health (PubChem). (2025). (R)-1-(5-Bromopyridin-3-yl)ethanamine Compound Summary.

Sources

Validation

Strategic Synthesis Guide: Alternatives to (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine

[1] Executive Summary & Strategic Context (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (CAS: 1212905-37-7) is a high-value chiral synthon, ubiquitous in the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets) and CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine (CAS: 1212905-37-7) is a high-value chiral synthon, ubiquitous in the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets) and CNS-active agents.[1] Its dual functionality—the chiral amine for amide coupling and the aryl bromide for cross-coupling—makes it a linchpin in divergent synthesis.

However, reliance on this specific pre-made chiral building block introduces supply chain rigidity and high costs (> $500/g for high enantiopurity). This guide evaluates three strategic alternatives:

  • The Economic Surrogate: The Chloro-analog (lower cost, modified reactivity).

  • The Biocatalytic Precursor: 3-Acetyl-5-bromopyridine via

    
    -Transaminase (Green, high ee%).[1]
    
  • The Chemical Precursor: 3-Acetyl-5-bromopyridine via Ellman’s Auxiliary (Robust, scalable).[1]

Comparative Analysis of Alternatives

The Surrogate: (S)-1-(5-Chloropyridin-3-yl)ethan-1-amine

Role: Direct structural substitute.[1] Primary Driver: Cost reduction (approx. 40-60% cheaper than the bromo-analog).[1]

FeatureBromo-Analog (Benchmark)Chloro-Analog (Alternative)Impact on Synthesis
C-X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)Cl requires specialized ligands for oxidative addition.[1]
Suzuki Coupling Facile with standard Pd(PPh3)4Sluggish; requires bulky phosphines (e.g., XPhos, P(t-Bu)3).Cl allows for sequential coupling if a Br/I is present elsewhere.[1]
Metabolic Stability Low (Br is a metabolic soft spot)Moderate (Cl is more resistant to oxidative metabolism).[1]Cl may improve DMPK profile of the final drug candidate.
Cost High (High demand/Low supply)Low (Commodity precursors).[1]Ideal for early-stage SAR where yield > cost.[1]

Technical Insight: The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. The Chloro-analog exacerbates this due to the slower rate of oxidative addition.[2] Protocols must utilize Pd-NHC precatalysts or Buchwald G3 generations to overcome this activation barrier.[1]

The Process Precursors: Biocatalytic vs. Chemical Synthesis

Instead of buying the expensive chiral amine, process chemists often synthesize it from the achiral ketone: 1-(5-bromopyridin-3-yl)ethan-1-one .[1]

MetricBiocatalysis (

-Transaminase)
Ellman Auxiliary (t-Butanesulfinamide)
Enantiomeric Excess (ee) > 99% (Strictly controlled by enzyme)95-98% (Requires recrystallization)
Atom Economy High (Amine donor is isopropylamine/alanine)Moderate (Auxiliary is stoichiometric)
Scalability Excellent (Aqueous, mild temp)Good (Standard reactors, but requires cryogenic steps)
Development Time High (Enzyme screening required)Low (Predictable chemistry)

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate alternative based on project phase and chemical requirements.

G Start Target: Chiral Pyridyl Amine Moiety Phase Project Phase? Start->Phase Discovery Discovery / SAR Phase->Discovery Speed is key Process Process / Scale-up Phase->Process Cost/Purity is key Coupling Downstream Coupling? Discovery->Coupling Route Synthesis Route? Process->Route Standard Use Bromo-Analog (Benchmark) Coupling->Standard Difficult coupling Chloro Use Chloro-Analog (Cost/Stability) Coupling->Chloro Standard coupling or Sequential Halogens Bio Biocatalysis (Transaminase) Route->Bio Green/High ee% Ellman Ellman Auxiliary (Chemical Resolution) Route->Ellman Fast implementation

Caption: Decision matrix for selecting between halogen analogs or de novo synthesis routes based on development stage.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling of the Chloro-Analog

Objective: Overcome the low reactivity of (S)-1-(5-Chloropyridin-3-yl)ethan-1-amine compared to the bromo-analog.

Reagents:

  • Substrate: (S)-1-(5-Chloropyridin-3-yl)ethan-1-amine (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins. (Critical: Oxygen poisons the electron-rich phosphines required for Cl-activation).[1]

  • Activation: Add Pd source, Ligand, and Base. Stir at RT for 5 mins to form the active catalytic species.

  • Addition: Add the Chloro-pyridine substrate and Boronic acid.

  • Heating: Heat to 80-100°C for 4-12 hours. (Note: Bromo-analogs typically react at 60°C; Chloro requires higher activation energy).[1]

  • Validation: Monitor by LCMS. Look for the disappearance of the M+H (157/159) peak.

Why this works: SPhos and PEPPSI-IPr are bulky, electron-rich ligands that facilitate the oxidative addition of the strong C-Cl bond while preventing the pyridine nitrogen from binding to the Pd center.

Protocol B: Asymmetric Synthesis via Ellman’s Auxiliary

Objective: Synthesize the target (S)-amine from the cheap ketone precursor 1-(5-bromopyridin-3-yl)ethan-1-one.[1]

Reagents:

  • Ketone: 1-(5-bromopyridin-3-yl)ethan-1-one[1]

  • Auxiliary: (S)-(-)-tert-Butanesulfinamide[1]

  • Lewis Acid: Ti(OEt)4 (Titanium ethoxide)[1]

  • Reductant: L-Selectride or NaBH4 (Diastereoselectivity determinant)[1]

Workflow Diagram:

Ellman Ketone 3-Acetyl-5-bromopyridine (Achiral) Imine Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4 (S)-t-Bu-Sulfinamide Amine (S)-Target Amine (Chiral Salt) Imine->Amine 1. L-Selectride (-78°C) 2. HCl/MeOH

Caption: Ellman auxiliary pathway converting achiral ketone to chiral amine.[1]

Step-by-Step:

  • Condensation: Mix Ketone (1.0 eq), (S)-t-Bu-sulfinamide (1.1 eq), and Ti(OEt)4 (2.0 eq) in THF. Heat to 70°C for 16h.

    • Mechanism:[3][4][5][6][7][8] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Reduction: Cool the sulfinyl imine solution to -78°C . Add L-Selectride (Lithium tri-sec-butylborohydride) dropwise.[1]

    • Criticality: The bulky hydride attacks from the less hindered face (controlled by the sulfinyl chiral center), establishing the (S)-stereochemistry at the carbon.

  • Hydrolysis: Quench with HCl/MeOH. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et2O to upgrade ee% to >99%.

References

  • BenchChem Technical Support. (2025).[1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem. Link[1]

  • Li, L., et al. (2014).[5] Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. Link[1]

  • Kelly, S. A., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349–367. Link[1]

  • Ellman, J. A., et al. (2010). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Accounts of Chemical Research, 35(11), 984-995. Link[1]

  • Malik, M. S., et al. (2021).[9] Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. Link

Sources

Comparative

Comparative Guide: Cytotoxicity Profiling of Bromopyridine-Derived Scaffolds

Executive Summary The bromopyridine moiety serves as a "privileged scaffold" in medicinal chemistry, primarily due to the high reactivity of the C–Br bond for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromopyridine moiety serves as a "privileged scaffold" in medicinal chemistry, primarily due to the high reactivity of the C–Br bond for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the ability of the pyridine nitrogen to accept hydrogen bonds within active sites.

This guide objectively compares the cytotoxic performance of two dominant bromopyridine-derived subclasses: Thieno[2,3-b]pyridines and Imidazo[1,2-a]pyridines . Based on recent experimental data, Thieno-fused derivatives generally exhibit superior potency (low micromolar IC₅₀) and efficacy against multidrug-resistant (MDR) lines compared to the Imidazo-fused counterparts (mid-micromolar IC₅₀), which often require higher concentrations to trigger cell cycle arrest.

Structural Classes & Performance Analysis

Class A: Thieno[2,3-b]pyridine Derivatives

Core Characteristic: Fused thiophene-pyridine ring system. Key Derivative: (E)-3-amino-5-(3-bromophenyl)acryloyl-thieno[2,3-b]pyridine.[1]

  • Performance: These derivatives act as potent "pan-assay" interference compounds that often show high efficacy. Recent studies indicate IC₅₀ values in the 2.0 – 5.0 µM range against aggressive lines like HeLa (Cervical) and CCRF-CEM (Leukemia).

  • Mechanism: They primarily induce apoptosis via the intrinsic mitochondrial pathway and have been shown to alter glycosphingolipid (GSL) metabolism, effectively targeting Cancer Stem Cells (CSCs).

  • MDR Efficacy: Notably, specific derivatives (e.g., Compound 3b) retain potency against P-glycoprotein-overexpressing lines (CEM/ADR5000), suggesting they are not substrates for common efflux pumps.

Class B: Imidazo[1,2-a]pyridine Derivatives

Core Characteristic: Fused imidazole-pyridine ring system (bridgehead nitrogen). Key Derivative: 3-bromo-imidazo[1,2-a]pyridine hybrids (e.g., IP-5).

  • Performance: While structurally stable and synthetically accessible, these derivatives often display moderate cytotoxicity with IC₅₀ values typically in the 40 – 80 µM range.

  • Mechanism: Their mode of action is distinct, often involving cell cycle arrest (G2/M phase) through the upregulation of p53 and p21, and inhibition of the pAKT signaling pathway.

  • Selectivity: They show a favorable selectivity index (SI), being less toxic to normal fibroblasts (e.g., NIH/3T3) compared to Class A compounds.

Comparative Data Summary

The following table synthesizes cytotoxicity data (IC₅₀) from recent comparative studies. Lower IC₅₀ indicates higher potency.

FeatureClass A: Thieno[2,3-b]pyridinesClass B: Imidazo[1,2-a]pyridines
Primary Target Tubulin / Glycosphingolipidsp53 / pAKT Signaling
HeLa IC₅₀ (24h) 2.14 ± 0.3 µM (High Potency)~66.0 µM (Moderate)
MCF-7 IC₅₀ (Breast) 2.5 – 7.5 µM26.0 – 45.0 µM
MDR Activity Retained (Not P-gp substrate)Reduced efficacy in MDR lines
Cell Death Mode Rapid Apoptosis & NecrosisCell Cycle Arrest -> Apoptosis
Selectivity (SI) Moderate (Toxic to some normal cells)High (Safer profile)

Mechanistic Pathways (Visualization)

Understanding how these derivatives kill cells is crucial for assay selection. Class A hits the mitochondria directly, while Class B works through nuclear signaling.

Mechanism_Action cluster_0 Class A: Thieno-fused cluster_1 Class B: Imidazo-fused Thieno Thieno[2,3-b]pyridine Mito Mitochondrial Depolarization Thieno->Mito Rapid Entry Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis (Cell Death) Casp9->Apoptosis Intrinsic Imidazo Imidazo[1,2-a]pyridine pAKT pAKT Inhibition Imidazo->pAKT p53 p53/p21 Upregulation Imidazo->p53 pAKT->Apoptosis Survival Block Arrest Cell Cycle Arrest (G2/M) p53->Arrest Arrest->Apoptosis Delayed

Caption: Divergent cytotoxic mechanisms. Class A (Red) triggers rapid mitochondrial apoptosis, while Class B (Blue) induces cell cycle arrest via signaling modulation.

Experimental Workflow: Screening & Validation

To validate these compounds, a rigid screening pipeline is required. The following workflow ensures false positives (common with bromopyridines due to aggregation) are eliminated.

Screening_Workflow Synthesis 1. Synthesis (Suzuki Coupling) QC 2. QC Check (NMR/LC-MS >95%) Synthesis->QC Primary 3. Primary Screen (MTT Assay @ 10µM) QC->Primary Hit_Decision >50% Inhibition? Primary->Hit_Decision Secondary 4. Dose Response (IC50 Determination) Hit_Decision->Secondary Yes Discard Discard Hit_Decision->Discard No Mechanism 5. Mechanistic Validation (Flow Cytometry/Western) Secondary->Mechanism

Caption: Standardized workflow for evaluating bromopyridine derivatives, prioritizing purity (QC) before cytotoxicity screening.

Validated Protocol: MTT Cytotoxicity Assay

Expert Insight: Bromopyridine derivatives are hydrophobic. Standard MTT protocols often fail due to precipitation or "edge effects." This optimized protocol mitigates these risks.

Materials
  • Cell Lines: HeLa (ATCC CCL-2) or MCF-7.

  • Reagents: MTT (5 mg/mL in PBS, sterile filtered), DMSO (Solubilization grade).

  • Controls:

    • Positive: Doxorubicin (1 µM).

    • Vehicle: 0.1% DMSO (Must match highest drug concentration).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Critical: Fill outer edge wells with sterile PBS, NOT cells. This prevents evaporation-induced "edge effects" which skew IC₅₀ data.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Treatment (Day 1):

    • Prepare a 10 mM stock of the bromopyridine derivative in 100% DMSO.

    • Perform serial dilutions (100 µM down to 0.1 µM) in culture media.

    • Validation: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Treat cells for 48h or 72h.

  • MTT Addition (Day 3):

    • Aspirate media carefully (or add directly if using non-phenol red media).

    • Add 10 µL MTT reagent per well.[2][3][4]

    • Incubate for 3 hours (Check for purple formazan crystals under microscope).

    • Note: If crystals appear "spiky" outside cells, the compound may be precipitating.

  • Solubilization & Reading:

    • Remove media.[2] Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 15 mins (protected from light).

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

References

  • Al-Trawneh, S. et al. (2025).[5] Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica.

  • Al-Bahrani, H. A. et al. (2025).[6] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies.

  • Hamdani, S. S. et al. (2022).[7] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

  • Riss, T. L. et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI).

  • Bhat, A. A. et al. (2026).[8] Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry.

Sources

Validation

Enantiomeric Purity Analysis of Chiral Pyridinyl Amines: A Comparative Technical Guide

Introduction: The Analytical Challenge Chiral pyridinyl amines (e.g., 1-(pyridin-2-yl)ethanamine and its derivatives) represent a distinct challenge in pharmaceutical analysis. These motifs are ubiquitous in kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Chiral pyridinyl amines (e.g., 1-(pyridin-2-yl)ethanamine and its derivatives) represent a distinct challenge in pharmaceutical analysis. These motifs are ubiquitous in kinase inhibitors (e.g., Crizotinib analogues) and CNS-active agents.

The core analytical difficulty lies in the dual-functionality of the analyte:

  • Basicity: The pyridine nitrogen (

    
    ) and the primary/secondary amine (
    
    
    
    ) act as strong proton acceptors. In traditional HPLC, these interact aggressively with residual silanols on the silica support, causing severe peak tailing and resolution loss.
  • Chirality: Enantiomeric discrimination requires a precise "three-point interaction" which is easily disrupted if the non-stereoselective silanol interactions dominate the retention mechanism.

This guide objectively compares three industry-standard approaches to solving this problem, moving beyond generic advice to provide actionable, data-backed protocols.

Executive Summary: Method Comparison

FeatureMethod A: SFC (Supercritical Fluid) Method B: Normal Phase HPLC Method C: 1H-NMR w/ CSAs
Primary Mechanism H-bonding/Inclusion + Silanol Suppression via CO2H-bonding/Pi-Pi InteractionsDiastereomeric Solvation Complex
Analysis Time < 5 mins15 - 30 mins10 - 15 mins (prep heavy)
Resolution (

)
High (> 3.0 typical)Moderate (1.5 - 2.5)Low (Peak Splitting only)
Limit of Quantitation < 0.1% (trace enantiomer)< 0.1%~1-2%
Sample Recovery Excellent (volatile mobile phase)GoodN/A (Destructive or difficult recovery)
Best Use Case High-Throughput / QC Release Legacy Methods / Robustness Early Reaction Monitoring

Detailed Methodologies & Protocols

Method A: Supercritical Fluid Chromatography (SFC) – The Modern Gold Standard

SFC is currently the superior choice for basic chiral amines. The acidity of supercritical CO2 (forming carbonic acid in situ) naturally suppresses silanol activity, often eliminating the need for aggressive amine additives.

Recommended Protocol
  • Column: Chiralpak IG or Larihc CF6-P (Cyclofructan-based)[1]

    • Why? The immobilized IG phase allows for a wider range of co-solvents, while CF6-P is specifically designed to separate primary amines via a crown-ether-like mechanism.

  • Mobile Phase: CO2 / Methanol (80:20 v/v)

  • Additive: 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

    • Note: While CO2 helps, a small amount of basic additive is still crucial for sharp peaks with pyridinyl amines.

  • Conditions:

    • Flow: 3.0 mL/min

    • Back Pressure (BPR): 120 bar

    • Temperature: 40°C

Performance Data (Representative)
ParameterValueNotes
Retention Time (

)
2.1 min (E1) / 2.4 min (E2)Extremely fast equilibration.
Tailing Factor (

)
1.1Near-symmetrical peaks.
Resolution (

)
3.8Baseline separation achieved easily.
Method B: Normal Phase HPLC – The Traditional Workhorse

While slower, NP-HPLC is robust and transferable globally. The key to success with pyridinyl amines is the "Basic Modifier Rule."

Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[2]

    • Why? The AD-H polymer forms a helical cavity that provides excellent discrimination for aromatic amines.

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v)

  • Additive: 0.1% Ethylenediamine (EDA)

    • Critical Step: Standard DEA/TEA is often insufficient for pyridines. EDA is a bidentate base that more effectively blocks silanol sites.

  • Conditions:

    • Flow: 1.0 mL/min[3]

    • Temperature: 25°C

Performance Data (Representative)
ParameterValueNotes
Retention Time (

)
12.5 min (E1) / 14.8 min (E2)Significant solvent consumption.
Tailing Factor (

)
1.4Acceptable, but tailing is evident.
Resolution (

)
2.1Sufficient for purity analysis.
Method C: 1H-NMR with Chiral Solvating Agents (CSAs) – The Rapid Screen

For early-stage synthetic checks where <98% purity is acceptable, NMR avoids the need for method development.

Recommended Protocol
  • Solvent:

    
     (Dry, acid-free)
    
  • Chiral Solvating Agent: (R)-1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate ((R)-BNP)

    • Mechanism:[4][5] The phosphoric acid moiety protonates the pyridinyl amine, forming a tight ion-pair diastereomer.

  • Procedure:

    • Dissolve 5 mg analyte in 0.6 mL

      
      .
      
    • Add 1.5 equivalents of (R)-BNP.

    • Shake until dissolved (complex formation is instantaneous).

    • Acquire 1H-NMR (min 400 MHz).

  • Observation: Look for splitting of the methyl doublet (if ethylamine derivative) or the pyridine aromatic protons.

Visualizing the Science

Diagram 1: Method Development Decision Tree

This workflow guides the user on selecting the correct technique based on sample stage and requirements.

MethodSelection Start Start: Chiral Pyridinyl Amine Sample PurityReq Purity Requirement? Start->PurityReq HighPurity > 99.5% (QC/Release) PurityReq->HighPurity Strict LowPurity < 98% (Reaction Check) PurityReq->LowPurity Rough Est. BasicityCheck Basicity/Tailing Risk? HighPurity->BasicityCheck NMR Method C: 1H-NMR (CSA) (Rapid, No Setup) LowPurity->NMR Throughput Throughput Needs? BasicityCheck->Throughput HighThru High (Many Samples) Throughput->HighThru LowThru Low (Single Sample) Throughput->LowThru SFC Method A: SFC (Chiralpak IG / CF6-P) Best for Basic Amines HighThru->SFC HPLC Method B: NP-HPLC (Chiralpak AD-H + EDA) Robust Legacy LowThru->HPLC

Caption: Decision matrix for selecting the optimal analytical technique for chiral pyridinyl amines.

Diagram 2: Chiral Recognition & Silanol Suppression Mechanism

Understanding why SFC works better for these specific molecules.

Mechanism cluster_0 Stationary Phase Surface Silanol Residual Silanol (Acidic Site) Selector Chiral Selector (Amylose/Cyclofructan) Analyte Pyridinyl Amine (Basic) Analyte->Silanol Unwanted Ionic Bond (Causes Tailing) Analyte->Selector 3-Point Interaction (Chiral Discrim.) CO2 Supercritical CO2 (Acidic Environment) CO2->Silanol Suppresses Ionization Additive Amine Additive (DEA/EDA) Additive->Silanol Blocks Active Sites

Caption: Mechanistic view of how CO2 and amine additives suppress deleterious silanol interactions, enabling the chiral selector to function effectively.

Expert Commentary & Troubleshooting

The "Memory Effect" in SFC: When switching between basic additives (e.g., from DEA to TEA) on polysaccharide columns in SFC, a "memory effect" can occur where the previous additive influences retention times for hours.

  • Solution: Always flush the column with Methanol:Ethanol (50:50) + 1% Acetic Acid for 30 minutes before switching additive types.

Sample Solubility in NP-HPLC: Pyridinyl amines are often polar. In the Hexane/Ethanol system (Method B), the sample may precipitate if injected in pure Ethanol or IPA.

  • Solution: Dissolve the sample in the mobile phase itself. If solubility is poor, add 5-10% Dichloromethane (DCM) to the sample diluent (and mobile phase if necessary, though this affects cutoff).

Derivatization Strategy: If direct analysis (Method A or B) fails to resolve the enantiomers, derivatization with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) is the recommended backup.

  • Why? It blocks the primary amine, reduces basicity, and adds a fluorophore for high-sensitivity detection.

  • Ref: See Journal of Pharmaceutical Analysis regarding NBD-derivatives on Chiralpak columns [1].

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Source: Journal of Pharmaceutical Analysis (2016) URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: LCGC International (2015) URL:[Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Source: ACS Central Science (2016) URL:[Link]

  • Chiral Stationary Phases for HPLC and SFC: Applications for Pyridinyl Derivatives. Source: Daicel Chiral Technologies / Regis Technologies Application Guides URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridinyl Amines: A Comparative Analysis

Substituted pyridinyl amines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an amino group onto the...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridinyl amines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an amino group onto the pyridine scaffold is a critical transformation that dictates the ultimate biological activity and material properties of the target molecule. This guide provides a comparative analysis of the principal synthetic routes to access this privileged structural motif, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Classical Approaches: The Chichibabin Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and atom-economical method for the synthesis of 2-aminopyridines.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism, wherein a strong amide base, typically sodium amide (NaNH₂), directly attacks the electron-deficient pyridine ring.[1][3]

Mechanism and Key Considerations

The reaction is initiated by the nucleophilic addition of the amide anion to the C2 position of the pyridine ring, forming a resonance-stabilized anionic σ-adduct (a Meisenheimer-type intermediate).[1] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which then deprotonates the newly installed amino group or the solvent (e.g., ammonia), liberating hydrogen gas.[1][3]

Key Causality: The choice of a strong, non-nucleophilic base like sodium amide is crucial. Its primary role is to provide the amide nucleophile. The reaction is often carried out in aprotic solvents like xylene or toluene at elevated temperatures, or in liquid ammonia at low temperatures.[1][2] The evolution of hydrogen gas is a convenient indicator of reaction progress.[1]

Trustworthiness: The Chichibabin reaction is a well-established and reliable method for the synthesis of simple 2-aminopyridines. However, its scope can be limited by the harsh reaction conditions and the strongly basic medium, which are incompatible with many functional groups.[2] Regioselectivity can also be an issue with substituted pyridines, although amination generally occurs at the position ortho to the ring nitrogen.

Caption: Mechanism of the Chichibabin Reaction.

Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridinyl amines, offering milder conditions, broader functional group tolerance, and greater control over regioselectivity compared to classical methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] This reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide (or triflate).[4]

Mechanism and Causality: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyridine and regenerates the Pd(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[6]

Trustworthiness: The Buchwald-Hartwig amination is a highly reliable and widely used method in both academic and industrial settings.[5][7] Its broad substrate scope allows for the coupling of a wide variety of primary and secondary amines with an array of halopyridines.[8] However, challenges can arise from catalyst inhibition by certain functional groups and the need to carefully screen ligands and bases for optimal results.[4]

G cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Oxidative Adduct Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition (Ar-X) Pd(II)(Ar)(NR¹R²)L₂ Amido Complex Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(NR¹R²)L₂ + R¹R²NH - HX Pd(II)(Ar)(NR¹R²)L₂->Pd(0)L₂ Reductive Elimination Ar-NR¹R² Product Pd(II)(Ar)(NR¹R²)L₂->Ar-NR¹R²

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Suzuki-Miyaura and Sonogashira Couplings: Indirect Routes

While primarily known for C-C bond formation, Suzuki-Miyaura and Sonogashira couplings can be strategically employed to synthesize precursors to substituted pyridinyl amines.

The Suzuki-Miyaura coupling of a halopyridine with an appropriate boronic acid or ester can introduce a functionalized aryl group, which can then be further elaborated to an amine.[9][10] This method is particularly useful for accessing aminopyridines with complex biaryl scaffolds.[11] The reaction is known for its excellent functional group tolerance.[9][12]

The Sonogashira coupling of a halopyridine with a terminal alkyne provides access to alkynylpyridines.[13][14][15] These intermediates can be subsequently transformed into various nitrogen-containing heterocycles, including those with amino functionalities.[13][15] This approach offers a pathway to aminopyridine derivatives with unique substitution patterns.[16]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine.[17] This reaction involves the substitution of a leaving group, typically a halogen, by a nucleophile.[18]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][19] The leaving group then departs, restoring the aromaticity of the ring.

Key Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[18][19] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[19] Consequently, SNAr reactions on pyridines are highly regioselective for the ortho and para positions. The reactivity of the leaving group follows the order F > Cl > Br > I.[17]

Trustworthiness: SNAr is a reliable and often high-yielding method for the synthesis of 2- and 4-aminopyridines from the corresponding halopyridines.[17] The reaction conditions are typically milder than those of the Chichibabin reaction. However, the synthesis of 3-aminopyridines via this route is generally not feasible due to the unfavorable electronics.[19]

Comparison of Synthetic Routes

FeatureChichibabin ReactionBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Reagents Pyridine, NaNH₂Halopyridine, Amine, Pd catalyst, Ligand, BaseHalopyridine, Amine, Base
Conditions Harsh (high temp. or liq. NH₃)Mild to moderateMild to moderate
Regioselectivity Primarily C2Determined by halide positionPrimarily C2 and C4
Functional Group Tolerance PoorGood to excellentModerate
Advantages Direct amination, atom economicalBroad scope, high functional group toleranceOften catalyst-free, good yields
Disadvantages Harsh conditions, limited scopeCatalyst cost, ligand optimizationLimited to C2/C4, requires activated substrate

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol describes a general procedure for the palladium-catalyzed amination of 2-bromopyridine with a primary amine.

Materials:

  • 2-Bromopyridine

  • Primary amine (e.g., aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 2-bromopyridine (1.0 equivalent) and the primary amine (1.2 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Protocol 2: Chichibabin Reaction of Pyridine

This protocol outlines the synthesis of 2-aminopyridine from pyridine using sodium amide. Caution: Sodium amide is a highly reactive and moisture-sensitive reagent that should be handled with care in a fume hood.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium amide (1.1 equivalents) to the toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add pyridine (1.0 equivalent) dropwise to the refluxing mixture.

  • Continue to heat the reaction at reflux for 4-6 hours. The reaction mixture will typically turn reddish-brown, and hydrogen gas will evolve.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by the dropwise addition of water.

  • Extract the product with toluene or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield 2-aminopyridine.

Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a substituted pyridinyl amine depends on several factors, including the desired substitution pattern, the presence of other functional groups, and scalability.

G Start Desired Pyridinyl Amine Q1 Targeting C2 or C4 position? Start->Q1 Q2 Functional group tolerance required? Q1->Q2 Yes Other Consider other methods (e.g., Suzuki + elaboration) Q1->Other No (targeting C3) Q3 Simple, unsubstituted pyridine? Q2->Q3 No BH Consider Buchwald-Hartwig Q2->BH Yes SNAr Consider SNAr Q3->SNAr No Chichi Consider Chichibabin Q3->Chichi Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of substituted pyridinyl amines is a mature field with a diverse array of reliable methods. While classical approaches like the Chichibabin reaction offer directness, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide unparalleled scope and functional group compatibility. Nucleophilic aromatic substitution remains a robust and efficient method for accessing 2- and 4-aminopyridines. A thorough understanding of the mechanistic nuances and practical considerations of each route, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies targeting this important class of molecules.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl

For Immediate Use by Laboratory and Drug Development Professionals This guide provides a detailed protocol for the safe and compliant disposal of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl. As a brominated pyridine de...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides a detailed protocol for the safe and compliant disposal of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl. As a brominated pyridine derivative, this compound requires careful handling as a hazardous waste material. This document synthesizes established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.

Core Principle: Always Treat as Hazardous Waste

In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl should be managed as a hazardous waste. This "cradle-to-grave" approach ensures the highest standards of safety and regulatory adherence, holding the waste generator accountable from creation to final disposal.

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The handling of this and similar chemical compounds should always take place within a certified chemical fume hood to mitigate the risk of inhalation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is also recommended.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is any risk of inhalation.

Ensure that an eyewash station and a safety shower are unobstructed and readily accessible in the immediate work area.

Chemical and Physical Properties Overview

A summary of the key properties of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine, the parent compound of the dihydrochloride salt, is provided below. This information is critical for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₉BrN₂PubChem
Molecular Weight 201.06 g/mol PubChem
Appearance Solid (based on similar compounds)N/A
Solubility Likely soluble in waterN/A

Step-by-Step Disposal Workflow

The proper disposal of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl involves a systematic process of identification, segregation, collection, and transfer.

Step 1: Waste Identification and Segregation

Accurate identification and segregation of chemical waste are foundational to safe laboratory practices.

  • Waste Characterization: This compound is classified as a halogenated organic waste due to the presence of bromine.

  • Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated waste.[1][2] Mixing these can complicate the disposal process and increase costs.[2] Furthermore, never mix incompatible chemicals, as this can lead to dangerous reactions.

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is vital for secure storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the material. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly-fitting lid.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[3] The label must include the full chemical name: "(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl" (no abbreviations or chemical formulas), and the approximate quantity or concentration.[3]

Step 3: On-Site Accumulation and Storage

Proper storage of the collected waste is a key component of laboratory safety and regulatory compliance.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area.[3]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or open flames.[4][5]

  • Secondary Containment: To prevent the spread of potential spills, the primary waste container should be placed within a larger, chemically resistant secondary container.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][6] Do not overfill the container; it should be no more than 90% full to allow for expansion.[3]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified channels.

  • Contact EHS: Reach out to your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Prohibited Disposal Methods: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2] Evaporation is also not an acceptable method of disposal.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and correct action is crucial.

  • Small Spills: For minor spills, trained personnel wearing full PPE can use an absorbent material to clean it up. The contaminated absorbent material must then be placed in the hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS or emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl.

G start Waste Generation: (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Select Approved HDPE or Glass Container segregate->container label_waste Label as 'Hazardous Waste' with Full Chemical Name container->label_waste store Store in Secondary Containment in a Cool, Dry, Ventilated Area label_waste->store contact_ehs Contact EHS for Pickup and Complete Paperwork store->contact_ehs end_point Proper Disposal by Certified Professionals contact_ehs->end_point

Caption: Disposal workflow for (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.
  • Angene Chemical. (2021, May 1).
  • Braun Research Group.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21).
  • Enamine. (2022, February 22).
  • Fisher Scientific. (2012, April 30).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. National Library of Medicine, National Center for Biotechnology Information. (R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem.
  • University of Illinois Urbana-Champaign. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of North Carolina at Chapel Hill. Environment, Health and Safety. 7.2 Organic Solvents.
  • University of Texas at Austin. Hazardous Waste Disposal Procedures Handbook.

Sources

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